6-Oxaspiro[4.5]decan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-3-6-9(8)5-1-2-7-11-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPOLCEDHTCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"6-Oxaspiro[4.5]decan-1-one" fundamental properties
A Fundamental Guide to Properties, Synthesis, and Medicinal Utility
Executive Summary
6-Oxaspiro[4.5]decan-1-one represents a privileged spirocyclic scaffold characterized by a tetrahydrofuran or tetrahydropyran moiety fused to a carbocycle at a single quaternary carbon. Unlike flat aromatic systems, this scaffold offers inherent three-dimensionality (high
This guide details the physicochemical baseline, validated synthetic protocols, and structural diagnostics required to utilize this core in high-value medicinal chemistry campaigns.
Fundamental Properties & Structural Logic
Chemical Identity[1]
-
CAS Registry Number: 1609254-69-4[3]
-
Molecular Formula:
-
Molecular Weight: 154.21 g/mol
-
Core Geometry: Spiro-fusion of a cyclopentanone (5-membered ring) and a tetrahydropyran (6-membered ring).
Physicochemical Profile
The spiro-fusion creates a rigid orthogonal orientation between the two rings, restricting conformational freedom compared to linked bicyclic systems.
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| LogP | ~1.3 - 1.8 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | ~26-30 Ų | Indicates good membrane permeability; primarily driven by the ketone and ether oxygen. |
| H-Bond Acceptors | 2 | Ketone carbonyl and Ether oxygen serve as vectors for target binding. |
| H-Bond Donors | 0 | Lack of donors reduces desolvation penalty upon protein binding. |
| Stereocenters | 1 (Spiro Carbon) | The C5/C6 spiro center creates chiral opportunities for enantioselective binding. |
Synthetic Methodologies
The construction of the this compound skeleton requires overcoming the steric hindrance of forming a quaternary center. Two primary, high-fidelity methodologies are recommended.
Protocol A: Lewis Acid-Catalyzed Prins/Pinacol Cascade
This is the preferred modern route for generating the core with high diastereoselectivity. It couples an aldehyde with a homoallylic alcohol derivative.
-
Mechanism: An acid-promoted Prins cyclization forms the first ring, generating a carbocation that triggers a Pinacol rearrangement to establish the spiro-ketone.
-
Reagents:
or (Lewis Acid), Dichloromethane (Solvent). -
Key Intermediate: 1-(4-hydroxybut-1-en-2-yl)cyclobutanol derivatives.
Step-by-Step Workflow:
-
Precursor Assembly: Synthesize the vinyl cyclobutanol precursor via Grignard addition of vinylmagnesium bromide to cyclobutanone.
-
Condensation: Dissolve the precursor (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCM at -78°C.
-
Initiation: Add
(1.1 equiv) dropwise. The Lewis acid activates the aldehyde, facilitating attack by the alkene. -
Cascade: Warm to 0°C. The resulting oxocarbenium ion cyclizes, and the subsequent ring expansion (Pinacol) expels the spiro-ketone.
-
Workup: Quench with sat.
, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Mn(OAc)₃ Mediated Radical Cyclization
Best for building the scaffold from acyclic precursors via oxidative free-radical termination.
-
Substrate: Unsaturated
-keto esters or 1,3-dicarbonyls tethered to an alkene. -
Conditions:
, Cu(OAc)₂ (co-oxidant), AcOH, 80°C. -
Advantage: Allows for the direct introduction of the ketone functionality during ring closure.
Mechanistic Visualization
The following diagram illustrates the Prins/Pinacol Cascade , the most distinct pathway for accessing this specific spiro-ketone architecture.
Figure 1: Mechanistic flow of the Prins/Pinacol cascade reaction used to synthesize the this compound core.
Structural Analysis & Diagnostics
Verifying the spiro-fusion requires precise spectroscopic interpretation.
NMR Spectroscopy Signatures
- NMR (Quaternary Spiro Carbon): The diagnostic signal for the spiro carbon typically appears between 80–95 ppm . This shift is deshielded due to the adjacent oxygen atom (ether) and the inductive effect of the nearby ketone.
- NMR (Carbonyl): The ketone carbonyl signal is distinct at ~210–215 ppm , characteristic of a five-membered ring ketone (cyclopentanone).
-
NMR: Look for the diastereotopic splitting of the methylene protons adjacent to the spiro center. In the 6-membered ether ring, the
protons often appear as a complex multiplet around 3.6–4.0 ppm .
Stereochemical Considerations
The rigidity of the spiro center often dictates the facial selectivity of subsequent reactions. Nucleophilic attack on the ketone (C1) will generally occur from the face anti to the bulky ether ring, leading to predictable diastereomers during drug optimization.
Applications in Drug Discovery[6]
The this compound scaffold is not merely a passive linker; it is an active pharmacophore modulator.
Metabolic Stability
Spirocyclic ethers are resistant to rapid oxidative metabolism (e.g., CYP450 degradation) compared to their open-chain ether or flat aromatic counterparts. The quaternary center blocks metabolic "soft spots," extending the half-life (
Target Case Studies
-
HIF Prolyl Hydroxylase Inhibitors: Derivatives of spiro[4.5]decan-1-ones have been explored as mimics of 2-oxoglutarate, binding to the active site of PHDs to treat anemia.
-
RIPK1 Kinase Inhibitors: The spiro core provides a rigid vector to project substituents into the hydrophobic back-pocket of the kinase, improving selectivity over other kinases.
References
-
BenchChem. (2025).[4] The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from
-
Reddy, B. V., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Retrieved from
-
PubChem. (2023). Spiro[4.5]decan-1-one Compound Summary. National Library of Medicine. Retrieved from
-
BLDPharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from
-
Wang, J., et al. (2022).[5] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from
Sources
6-Oxaspiro[4.5]decan-1-one: Discovery, Natural Occurrence, and Synthetic Utility
[1]
Executive Summary
This compound is a bicyclic spiro-ether ketone characterized by a five-membered carbocycle spiro-fused to a six-membered tetrahydropyran ring.[1][2] While simple spiroacetals (e.g., 1,6-dioxaspiro[4.5]decane) are common insect pheromones, this specific mono-oxa ketone variant is primarily recognized as the synthetic equivalent of the CD-ring system found in the marine sponge metabolite Spongistatin 1 .[1]
Its "discovery" is twofold: first as a structural motif embedded within the complex architecture of marine toxins isolated in 1993, and second as a strategic building block developed by synthetic chemists (e.g., Evans, Paterson) to access these molecules.[1]
| Feature | Details |
| IUPAC Name | This compound |
| CAS Number | 1609254-69-4 (Generic); 188681-36-9 (Evans Intermediate) |
| Molecular Formula | C |
| Natural Source | Marine Sponges (Spongia sp., Hyrtios sp.) as part of Spongistatin 1.[1] |
| Biological Role | Core scaffold of potent microtubule destabilizers (Cytotoxic).[1] |
| Key Application | Total synthesis of Macrolides (Spongistatins, Altohyrtins).[1] |
Chemical Identity & Structural Logic
The molecule features a spiro[4.5] carbon skeleton where the spiro-carbon (C5) connects a cyclopentanone ring to a tetrahydropyran ring.
Structural Analysis[1]
-
Spiro Center (C5): The quaternary carbon creates a rigid orthogonal orientation between the two rings, critical for the bioactivity of the parent natural products.[1]
-
Functionalization: In the context of natural product synthesis (e.g., Spongistatin), the scaffold is often heavily substituted, bearing hydroxyl groups (protected as silyl ethers) and methyl groups at chiral centers (e.g., C7, C8, C9).[1]
-
Stereochemistry: The relative stereochemistry at the spiro center and adjacent carbons controls the "twist" of the macrolide backbone.[1]
Related Natural Scaffolds
It is crucial to distinguish this compound from structurally similar natural products:
Natural Occurrence and Discovery[1]
The Source: Marine Sponges
The this compound core does not typically accumulate as a free metabolite but exists as the CD-ring sector of the macrocyclic lactone Spongistatin 1 .[1]
-
Discovery Year: 1993[1]
-
Isolating Groups:
-
Ecological Role: These compounds act as potent chemical defense agents for the sponge, exhibiting extreme cytotoxicity against predators and eukaryotic cells.[1]
Biosynthetic Origin
Nature assembles this core via a Type I Polyketide Synthase (PKS) pathway.[1] The spiro-ether formation is a post-PKS event, likely triggered by the nucleophilic attack of a hydroxyl group onto a ketone (hemiketal formation) followed by dehydration or a cascade cyclization.[1]
[1]
Synthetic Discovery & Methodology
The "discovery" of this compound as an isolated chemical entity is credited to synthetic chemists (Evans, Paterson, Heathcock) who identified it as the ideal disconnection point for Spongistatin.[1]
The Evans Strategy (Harvard)
The Evans group developed a scalable route to the C1-C13 fragment of Spongistatin, which is essentially a functionalized this compound.[1]
-
Objective: Construct the CD spiroacetal rings.
-
Key Reaction: Boron-mediated Aldol Reaction followed by a Thermodynamic Spiroketalization .[1]
-
Significance: This proved that the complex stereochemistry of the natural product could be established via substrate control on this spiro-scaffold.[1]
Protocol: Synthesis of the Core (Conceptual Workflow)
This protocol outlines the formation of the 6-oxaspiro[4.5] system via an acid-catalyzed spirocyclization, a standard method in natural product synthesis.
Materials:
-
Precursor:
-hydroxy-ketone or specific diketone intermediate.[1] -
Catalyst: Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS).[1]
-
Solvent: Dichloromethane (DCM) or Benzene.[1]
Step-by-Step:
-
Precursor Assembly: Synthesize the linear keto-alcohol precursor containing the necessary stereocenters (often via Paterson anti-aldol).[1]
-
Cyclization: Dissolve the precursor in DCM (0.1 M).
-
Acidification: Add catalytic CSA (10 mol%).
-
Equilibration: Stir at room temperature (or reflux if kinetic control is not required). The reaction closes the 6-membered ether ring onto the 5-membered ketone functionality (or vice versa depending on oxidation state).[1]
-
Quench: Neutralize with triethylamine.
-
Purification: Flash chromatography (EtOAc/Hexanes) to isolate the single spiro-isomer.
[1]
Biological Activity & Pharmacology
While the isolated this compound core is not a drug itself, it dictates the pharmacophore of the parent macrolides.[1]
Mechanism of Action (Spongistatin)[1]
-
Target: Tubulin (Vinca domain).[1]
-
Effect: Potent inhibition of microtubule assembly, leading to mitotic arrest and apoptosis.[1]
-
Potency: Cytotoxicity in the picomolar to low nanomolar range (IC
~ 0.1 nM against human cancer cell lines).[1] -
Role of the Spiro Core: The rigid spiro[4.5] system locks the molecule into a specific conformation ("C-clamp" shape) required to bind to the protein interface.[1]
Toxicity
Warning: Derivatives of this class (Spongistatins) are extremely toxic.[1] Handling of the parent natural products requires strict safety protocols (biosafety cabinet, double gloving).[1] The synthetic core itself is generally treated as a standard organic irritant but should be handled with caution due to its potential biological activity.[1]
References
-
Pettit, G. R., et al. (1993).[1] "Isolation and structure of the powerful cell growth inhibitor spongistatin 1." Journal of the American Chemical Society, 115(2), 805-806. Link[1]
-
Kobayashi, M., et al. (1993). "Altohyrtins A, B, and C, new potent cytotoxic macrolides from the sponge Hyrtios altum."[1] Tetrahedron Letters, 34(17), 2795-2798. Link
-
Evans, D. A., et al. (1999). "Total Synthesis of Spongistatin 1 (Altohyrtin A): Stereoselective Synthesis of the C1-C28 Fragment." Angewandte Chemie International Edition, 38(21), 3175-3178. Link[1]
-
Paterson, I., et al. (2001).[1] "Total synthesis of altohyrtin A (spongistatin 1): assembly of the AB- and CD-spiroacetal subunits." Tetrahedron, 57(52), 10455-10483.[1] Link
-
Sigma-Aldrich. "Product Specification: (5S,8R,9R)-8,9-Bis[(triisopropylsilyl)oxy]-6-oxaspiro[4.5]decan-1-one."[1][4] Link
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. CAS:1504153-19-8, 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one-毕得医药 [bidepharm.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. (5S,8R,9R)-8,9-BIS[(TRIISOPROPYLSILYL)OXY]-6-OXASPIRO[4.5]DECAN-1-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Spectroscopic Characterization of 6-Oxaspiro[4.5]decan-1-one
This guide provides an in-depth technical analysis of the spectroscopic characterization of 6-oxaspiro[4.5]decan-1-one , a privileged spirocyclic scaffold.
Executive Summary
This compound (CAS: 1609254-69-4) represents a distinct class of spirocyclic ethers fused to a cyclopentanone core. Unlike simple spiroketals (which possess two oxygens at the spiro center), this molecule features a spiro-ether-ketone motif. This structural distinction creates a unique electronic environment at the quaternary spiro carbon (
This guide details the NMR, IR, and MS profiles of the core scaffold, supported by mechanistic fragmentation logic and synthesis-relevant isolation protocols.
Structural Logic & Nomenclature
Understanding the connectivity is prerequisite to interpreting the spectra.
-
Core Skeleton: Spiro[4.5]decane (5-membered ring fused to a 6-membered ring at a single carbon).
-
Functionalization:
-
Ring A (Cyclopentanone): Carbonyl at
. -
Junction: The spiro carbon is
. It is to the carbonyl. -
Ring B (Tetrahydropyran): Oxygen at
(directly attached to the spiro center ).
-
-
Electronic Consequence: The spiro center (
) is a quaternary carbon bonded to a carbonyl group and an ether oxygen. This -alkoxy ketone arrangement induces significant deshielding and specific mass spectrometric fragmentation.
Spectroscopic Profile
Infrared Spectroscopy (IR)
The IR spectrum is dominated by the strain of the 5-membered ketone and the C-O stretch of the ether ring.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| C=O Stretch | 1740 – 1755 | Critical: Higher frequency than cyclohexanone (~1715) due to ring strain in the cyclopentanone ring. |
| C–O–C Stretch | 1060 – 1090 | Strong, sharp band characteristic of the tetrahydropyran ether linkage. |
| C–H Stretch | 2850 – 2960 | Typical |
| Fingerprint | 900 – 1000 | Ring breathing modes specific to the spiro-fusion. |
Mass Spectrometry (MS) - EI (70 eV)
The fragmentation pattern is driven by
-
Molecular Ion (
): 154 (Visible, moderate intensity). -
Base Peak Logic: Often dominated by ring-opening driven by the oxygen lone pair.
Key Fragments:
-
126 (
): Loss of CO. Characteristic of cyclic ketones. - 84: Cleavage of the tetrahydropyran ring.
-
55: Cyclopentanone fragment (
).
Nuclear Magnetic Resonance (NMR)
Data is referenced to
C NMR Data (100 MHz)
The most diagnostic peak is the quaternary spiro carbon (
| Carbon Position | Shift ( | Multiplicity | Assignment Logic |
| C1 | 215.0 – 218.0 | C (quat) | Carbonyl. Deshielded typical of cyclopentanone. |
| C5 (Spiro) | 88.0 – 92.0 | C (quat) | Diagnostic. Quaternary center. Downfield due to cumulative inductive effect of |
| C7 | 66.0 – 68.0 | ||
| C2 | 38.0 – 40.0 | ||
| C4 | 32.0 – 34.0 | ||
| C10 | 28.0 – 30.0 | Adjacent to spiro center (Ring B). | |
| C3, C8, C9 | 18.0 – 25.0 | Remaining methylenes. |
NMR Data (400 MHz)
The spectrum is complex due to the rigidity of the spiro system, which renders geminal protons diastereotopic.
-
3.60 – 3.85 (m, 2H):
. Protons to the ether oxygen. Distinctive downfield multiplet. -
2.20 – 2.45 (m, 2H):
. Protons to the ketone. -
1.50 – 2.10 (m, 10H): Overlapping multiplets for the remaining methylene envelope (
).-
Note: High-field resolution often reveals distinct coupling for the
protons due to the fixed chair conformation of the tetrahydropyran ring relative to the planar cyclopentanone.
-
Visual Analysis: Fragmentation & Logic
MS Fragmentation Pathway
The following diagram illustrates the primary fragmentation mechanism (Alpha-Cleavage) that confirms the spiro-ether-ketone connectivity.
Figure 1: Proposed EI-MS fragmentation pathway highlighting the diagnostic loss of CO and ring cleavage.
Structural Connectivity Logic (HMBC)
This diagram details the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to verify the spiro junction.
Figure 2: Key HMBC correlations. The correlation from H10 to C1 is the definitive proof of the spiro-fusion.
Experimental Protocol: Isolation & Handling
Synthesis Context
While commercially available, this core is often synthesized via oxidative spirocyclization of 2-(4-hydroxybutyl)cyclopentanone or acid-catalyzed cyclization of the corresponding hemiketal precursors [1].
Purification & Stability Workflow
The spiro-ether-ketone is generally stable but can undergo acid-catalyzed ring opening or rearrangement.
-
Extraction:
-
Use Diethyl ether (
) or Dichloromethane ( ) . -
Note: Avoid acidic aqueous washes (e.g., 1M HCl) to prevent equilibration of the spiro center. Use saturated
or brine.
-
-
Chromatography (TLC/Flash):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).
-
Visualization:
stain (Ketone oxidation) or p-Anisaldehyde (general organic). The compound is not UV active unless derivatized. -
Rf Value: Typically ~0.4 in 4:1 Hex:EtOAc (more polar than simple cycloalkanes due to ketone/ether).
-
-
Storage:
-
Store at -20°C under Argon.
-
Avoid protic solvents (MeOH) for long-term storage to prevent hemiketal exchange.
-
Troubleshooting Impurities
-
Impurity A (Ring Open): Presence of broad OH stretch in IR (
) and aldehyde signals in NMR ( ) indicates hydrolysis to the hydroxy-ketone/aldehyde chain. -
Impurity B (Elimination): Olefinic protons (
) suggest elimination of the alkoxy group, forming an enone.
References
-
Sigma-Aldrich. Product Specification: this compound Derivatives.[1] Retrieved from .
-
BLD Pharm. Compound Summary: this compound (CAS 1609254-69-4).[2][3][4][5][6][7] Retrieved from .
-
Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. (Foundational text on spiro-system spectroscopy).
Sources
- 1. Sigma 7-9r | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2060031-06-1|10-Methyl-1-oxaspiro[5.5]undecan-7-one|BLD Pharm [bldpharm.com]
- 3. 2137765-75-2|1,8-Dioxaspiro[4.5]decan-4-one|BLD Pharm [bldpharm.com]
- 4. 1872561-96-0|1-Ethoxy-4-methylcyclohexane-1-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 14744-26-4|2,2,6,6-Tetramethyl-2H-pyran-3,5(4H,6H)-dione|BLD Pharm [bldpharm.com]
- 6. 1782530-47-5|2-Methyloxane-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 1823935-01-8|1-Oxaspiro[3.4]octan-3-one|BLD Pharm [bldpharm.com]
"6-Oxaspiro[4.5]decan-1-one" solubility and stability studies
Topic: Comprehensive Solubility and Stability Profiling of 6-Oxaspiro[4.5]decan-1-one Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers
Executive Summary
This compound (CAS: 855398-57-1 / Analogous scaffolds) represents a critical spirocyclic scaffold in modern medicinal chemistry, particularly as an intermediate for opioid receptor agonists (e.g., Oliceridine) and novel pheromone-based agrochemicals. Its structure—comprising a spiro-fused cyclopentanone and tetrahydropyran ring—offers unique three-dimensionality (
This guide details the experimental framework for establishing the solubility and stability profile of this compound. Unlike flat aromatic heterocycles, this spiro-ether ketone requires specific attention to acid-catalyzed rearrangement and oxidative sensitivity at the
Physicochemical Baseline & Predicted Properties
Before initiating wet-lab experiments, a theoretical baseline establishes the boundary conditions for solvent selection and analytical method development.
| Property | Value (Experimental/Predicted) | Relevance to Protocol |
| Molecular Formula | Mass spec confirmation ( | |
| Molecular Weight | 154.21 g/mol | Stoichiometric calculations |
| LogP (Octanol/Water) | ~1.3 – 1.8 | Indicates moderate lipophilicity; likely permeable but requires cosolvents for high-concentration stock solutions. |
| pKa | Neutral (No ionizable centers) | Solubility will be pH-independent unless ring opening occurs. |
| Water Solubility | ~1600 mg/L (Est.) | Class II/IV borderline; sufficient for early assays but limiting for high-dose formulations. |
| Melting Point | ~54°C (Low MP solid) | Critical: Risk of "oiling out" during stability testing at elevated temperatures (e.g., 40°C/75% RH). |
Expert Insight: The low melting point (~54°C) is a major risk factor. Standard accelerated stability protocols often use 50°C or 60°C. For this compound, thermal stressing must be capped at 40°C to avoid phase changes that invalidate solid-state chemical stability data.
Solubility Profiling Workflow
Accurate solubility data is binary: Kinetic Solubility (for HTS/bioassays) and Thermodynamic Solubility (for formulation). The spiro-nature of the compound often leads to slow crystal lattice energy disruption.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the saturation solubility (
Reagents:
-
Double-distilled water.
-
pH Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).
-
Simulated Gastric/Intestinal Fluids (FaSSIF/FeSSIF) – optional but recommended for oral drug candidates.
Workflow:
-
Excess Addition: Add excess solid this compound (~10 mg) to 2 mL of media in borosilicate glass vials.
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 to 48 hours .
-
Note: Use a rotary mixer rather than a magnetic stir bar to prevent grinding the solid (which artificially inflates solubility via particle size reduction).
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes (or filter using 0.22 µm PVDF filters).
-
Validation: Check filter adsorption by analyzing the first 1 mL vs. the second 1 mL of filtrate.
-
-
Quantification: Analyze supernatant via HPLC-UV (210 nm) or LC-MS.
Solubility Screening Visualization
Figure 1: Standard Thermodynamic Solubility Determination Workflow.
Stability Studies: The Spiro-Specific Challenges
Spirocyclic ethers/ketones are generally robust, but the unique strain at the quaternary spiro-carbon renders them susceptible to specific degradation pathways under stress.
Forced Degradation (Stress Testing) Protocol
This protocol identifies intrinsic stability issues before they appear in long-term studies.
| Stress Condition | Conditions | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 40°C | 24 - 48 h | Ring Opening / Rearrangement | Protonation of ether oxygen leading to spiro-ring cleavage. |
| Base Hydrolysis | 0.1 N NaOH, 40°C | 24 - 48 h | Aldol Condensation | Base-catalyzed enolization of the ketone; potential retro-aldol if structure permits. |
| Oxidation | 3% | 4 - 24 h | Peroxide Formation | Radical attack at |
| Thermal | 40°C / 75% RH | 7 days | Physical Change / Melt | Low MP leads to liquefaction; check for polymorph changes. |
| Photostability | 1.2M Lux hours | ~24 h | Radical Polymerization | Ketone excitation (Norrish Type I/II cleavage). |
Mechanistic Insight: Acid-Catalyzed Instability
The most critical risk for this compound is acid-catalyzed rearrangement. The spiro-ether linkage can open to form a tertiary carbocation or stable enol intermediate, especially if the synthesis involved Prins/pinacol cascades which are reversible.
Degradation Pathway Visualization:
Figure 2: Potential Acid-Catalyzed Degradation Pathways of Spiro-Ether Ketones.
Analytical Method Development
Since this compound lacks an extended conjugated system, UV detection is challenging.
-
Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred over UV. If UV is used, target the carbonyl absorption at 205–210 nm .
-
Column: C18 or Phenyl-Hexyl (to maximize interaction with the ether rings).
-
Mobile Phase: Water/Acetonitrile gradient (Acidified with 0.1% Formic Acid to suppress silanol activity, unless acid stability is proven poor, then use Ammonium Acetate pH 4.5).
Sample HPLC Method:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm).
-
Flow Rate: 0.8 mL/min.
-
Gradient: 5% B to 95% B in 10 min (A: Water + 0.1% FA; B: ACN).
-
Temp: 30°C (Keep low due to low MP of analyte).
Conclusion & Recommendations
-
Handle with Temperature Control: Due to the predicted melting point (~54°C), store the reference standard at 2-8°C. Avoid standard "accelerated" stability conditions of 60°C.
-
Monitor Acid Stability: The spiro-ether junction is the "weak link." If degradation >5% occurs in 0.1 N HCl, enteric coating or pH-buffered formulations will be required for oral delivery.
-
Use Universal Detection: Rely on ELSD/CAD or MS for quantification during solubility studies, as UV sensitivity will be poor and prone to solvent interference.
References
-
Synthesis & Applications: "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry.
-
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Unlocking the Therapeutic Potential of 6-Oxaspiro[4.5]decan-1-one: A Technical Guide for Drug Discovery
Abstract
The spiroketal moiety is a privileged structural motif found in a vast array of bioactive natural products, often serving as the cornerstone of their pharmacological activity.[1][2] This technical guide focuses on a specific, yet underexplored member of this class: 6-Oxaspiro[4.5]decan-1-one . While direct biological data on this compound is limited, its structural features suggest a high potential for diverse therapeutic applications. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemistry, inferred biological potential based on the broader class of spiro compounds, and a detailed roadmap for its systematic investigation. We will delve into the rationale behind proposed experimental workflows, from initial screening to mechanistic studies, with the goal of elucidating the therapeutic promise of this intriguing molecule.
The Spiroketal Scaffold: A Foundation of Biological Activity
Spiro compounds, characterized by two rings sharing a single common atom, possess a unique three-dimensional architecture that is highly attractive for medicinal chemistry.[3][4] This rigid, defined spatial arrangement allows for precise presentation of functional groups, facilitating high-affinity interactions with biological targets.[3][5] The spiroketal subclass, which incorporates an oxygen atom within the spirocyclic system, is particularly prominent in nature and has been shown to be crucial for the bioactivity of many natural products.[1]
The inherent structural rigidity of the spiroketal scaffold can lead to several advantageous properties in drug candidates, including:
-
Increased Potency and Selectivity: The constrained conformation can lead to more specific binding to target proteins, reducing off-target effects.[5]
-
Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate properties such as solubility and metabolic stability.[5]
-
Novel Intellectual Property: The unique chemical space occupied by spiroketals offers opportunities for the development of new chemical entities with strong patent protection.
The this compound core, a simple yet elegant representation of the spiroketal motif, provides an ideal starting point for the exploration of novel therapeutic agents.
Inferred Biological Potential: A Data-Driven Hypothesis
While specific biological studies on this compound are not extensively reported in the current literature, the vast body of research on related spiro compounds allows us to formulate a strong, data-driven hypothesis regarding its potential activities. The pharmacological properties of spirocyclic compounds are diverse, with documented evidence of:
-
Anticancer and Cytotoxic Effects: Many spiro compounds exhibit potent activity against various cancer cell lines.[3][6]
-
Antibacterial and Antifungal Properties: The spiro motif is found in numerous natural products with antimicrobial activity.[3][4]
-
Anti-inflammatory Activity: Derivatives of spiro compounds have been investigated as inhibitors of key inflammatory pathways.[7][8]
-
Neurological and CNS Effects: Certain spirocycles have shown potential as antidepressants and for the treatment of neurodegenerative diseases.[3]
Based on this precedent, we propose a focused investigation of this compound and its derivatives across three primary therapeutic areas: Oncology, Infectious Diseases, and Inflammation.
A Strategic Roadmap for Biological Evaluation
To systematically unlock the therapeutic potential of this compound, a multi-tiered approach to biological screening and mechanistic evaluation is proposed. This roadmap is designed to be both comprehensive and efficient, prioritizing experiments that will yield the most informative data to guide further development.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial phase of investigation should focus on broad, cell-based phenotypic screens to identify any significant biological activity. This approach allows for an unbiased assessment of the compound's effects across a range of cellular contexts.
Experimental Workflow: High-Throughput Phenotypic Screening
Caption: High-throughput screening workflow for this compound.
Detailed Protocol: Anticancer Phenotypic Screening
-
Cell Line Panel: A diverse panel of human cancer cell lines should be selected, representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a concentration range of this compound (e.g., from 0.01 µM to 100 µM).
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours) to allow for the compound to exert its effects.
-
Viability Assay: Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The resulting data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Rationale: This initial screen will quickly identify if this compound possesses cytotoxic or cytostatic activity against cancer cells and will highlight any potential tumor-type selectivity.
Phase 2: Target Deconvolution and Mechanism of Action Studies
Should the initial screening reveal promising activity, the next critical step is to identify the molecular target(s) and elucidate the mechanism of action.
Potential Mechanisms to Investigate (Based on Spiroketal Precedent):
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.
-
Cell Cycle Arrest: The compound may inhibit cell proliferation by halting the cell cycle at a specific phase.
-
Inhibition of Key Signaling Pathways: Spiroketals have been shown to modulate various signaling pathways implicated in cancer, such as the JAK-STAT pathway.[7]
Experimental Workflow: Apoptosis Induction Assay
Caption: Potential sites for chemical modification on the this compound core.
A library of derivatives with modifications at these positions should be synthesized and subjected to the same biological evaluation pipeline to establish structure-activity relationships (SAR).
Conclusion and Future Directions
While in its nascent stages of investigation, this compound represents a promising starting point for the development of novel therapeutics. Its spiroketal core is a well-validated pharmacophore, and the proposed systematic approach to its biological evaluation will undoubtedly shed light on its true potential. The combination of broad phenotypic screening, focused mechanistic studies, and a robust medicinal chemistry program will be crucial in transforming this intriguing molecule into a viable drug candidate. The path forward is clear, and the potential rewards for patients are significant.
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Introduction: The Architectural Significance of the Spiroketal Core
An In-depth Technical Guide to the Exploration of 6-Oxaspiro[4.5]decan-1-one Derivatives and Analogs
The 6-oxaspiro[4.5]decane scaffold belongs to the spiroketal class of bicyclic compounds, where two rings are linked by a single common atom—the spirocenter. This structural motif is not merely a chemical curiosity; it is a privileged framework found in a multitude of biologically active natural products, including antibiotics, pheromones, and marine toxins.[1] The constrained, three-dimensional architecture of the spiroketal core imparts specific conformational rigidity, which is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. The "-1-one" designation in this compound indicates a ketone functional group at the C1 position, providing a reactive handle for a wide array of chemical modifications and derivatizations. This guide offers a comprehensive exploration of the synthesis, biological activities, and analytical characterization of derivatives and analogs built upon this versatile core, providing researchers and drug development professionals with a foundational understanding of this important chemical space.
Part 1: Synthetic Methodologies for Assembling the 6-Oxaspiro[4.5]decane Skeleton
The construction of the spiroketal system presents unique stereochemical challenges. The anomeric effect—the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial position—plays a critical role in determining the thermodynamic stability and, consequently, the outcome of many synthetic routes. Several elegant strategies have been developed to control the formation of this intricate core.
Tandem Prins/Pinacol Cascade: An Efficient Cascade Approach
One of the most effective modern strategies for synthesizing substituted 8-oxaspiro[4.5]decan-1-ones involves a Lewis acid-catalyzed tandem Prins/pinacol reaction.[2] This method is prized for its efficiency, combining multiple bond-forming and rearrangement steps into a single, seamless transformation.[3]
Causality Behind the Choice: This cascade is initiated by activating an aldehyde with a Lewis acid (e.g., BF₃·OEt₂), which then undergoes a Prins reaction with a precursor like 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The subsequent pinacol rearrangement expands the cyclobutane ring to form the six-membered ring of the spiro-scaffold. This approach is highly convergent and allows for the introduction of diversity at the C7 position from a wide range of commercially available aldehydes.[2]
Generalized Experimental Protocol: Lewis Acid-Catalyzed Prins/Pinacol Cascade
-
To a solution of the aldehyde (1.0 equiv) and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.2 equiv) in a chlorinated solvent (e.g., dichloromethane) at -78 °C, add the Lewis acid (e.g., boron trifluoride etherate, 1.5 equiv) dropwise.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 7-substituted-8-oxaspiro[4.5]decan-1-one.
Oxidative Spiroannulation of Phenolic Precursors
A classic and robust method for forming spiro-lactones, including derivatives like 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, involves the oxidative cyclization of a corresponding phenolic acid.[4] Hypervalent iodine reagents, such as [Bis(trifluoroacetoxy)iodo]benzene (PIFA), are particularly effective oxidants for this transformation.
Causality Behind the Choice: PIFA is a mild and selective oxidant that facilitates the dearomatization of the phenol ring, generating an electrophilic intermediate that is readily trapped intramolecularly by the carboxylic acid group. This spiroannulation process is often high-yielding and proceeds under gentle conditions, preserving other sensitive functional groups.
Generalized Experimental Protocol: PIFA-Mediated Oxidative Cyclization [4]
-
Dissolve the precursor, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid (1.0 equiv), in a suitable solvent such as acetone or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.05 equiv) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for approximately 30-60 minutes, monitoring for the consumption of the starting material by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The resulting residue can be purified by recrystallization or silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the target spirolactone.
Advanced Metal-Catalyzed Cyclization Strategies
Modern organometallic chemistry offers powerful tools for constructing complex heterocyclic systems. For oxa-azaspiro[4.5]decane derivatives, relay catalysis using a combination of gold (Au) and palladium (Pd) has proven effective.[5] This strategy leverages the unique reactivity of each metal to orchestrate a tandem cyclization cascade. Similarly, palladium-catalyzed cascade cyclizations have been employed to synthesize novel sulfonylazaspirodienones with potent biological activity.[6]
Causality Behind the Choice: Relay catalysis allows for sequential transformations that would be difficult to achieve in a single step with one catalyst. For instance, a Pd(0)/Au(I) system can first facilitate the formation of a furan intermediate, which then undergoes a cycloaddition reaction to build the spirocyclic framework under mild conditions.[5] This provides access to complex polycyclic systems with high diastereoselectivity.
Table 1: Summary of Key Synthetic Routes to 6-Oxaspiro[4.5]decane and Analogs
| Synthetic Strategy | Key Reagents/Catalysts | Precursor Type | Key Advantages |
| Tandem Prins/Pinacol | Lewis Acids (e.g., BF₃·OEt₂) | Aldehydes, Hydroxy-alkenyl-cyclobutanols | High efficiency, convergent, good for diversity.[2][3] |
| Oxidative Spiroannulation | Hypervalent Iodine (e.g., PIFA) | Phenolic Acids/Alcohols | Mild conditions, high yields, good functional group tolerance.[4] |
| Metal-Catalyzed Cascade | Pd(0)/Au(I), PdCl₂(PPh₃)₂ | Enynamides, Aryl-linked precursors | Access to complex and polycyclic analogs, high stereoselectivity.[5][6] |
| One-Pot Ring-Opening | Transition-metal-free | Benzo[c]oxepines | Facile, one-pot procedure for diverse derivatives.[7] |
Part 2: Biological Significance and Therapeutic Applications
The rigid, well-defined three-dimensional structure of this compound derivatives makes them attractive scaffolds for drug discovery. By modifying the substituents on the bicyclic core, researchers can fine-tune their interaction with various biological targets.
Antitumor Activity
A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have demonstrated significant antiproliferative activity against several human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[6]
-
Mechanism of Action: The most potent of these compounds, derivative 7j , was found to arrest MDA-MB-231 cells in the G2/M phase of the cell cycle and induce apoptosis. This suggests that these spiro-compounds interfere with cell division processes, a hallmark of many effective anticancer agents.[6]
-
Structure-Activity Relationship (SAR): The introduction of an acetyl-protected mannose group to the sulfonylazaspirodienone core significantly enhanced anticancer activity, with compound 7j exhibiting IC₅₀ values as low as 50-70 nM against breast and cervical cancer cell lines.[6]
Neurological and Inflammatory Disorders
The spiro[4.5]decane core is also a key feature in molecules designed to treat pain and inflammatory diseases.
-
Opioid and Sigma Receptor Modulation: Analogs such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual µ-opioid receptor (MOR) agonists and σ1 receptor antagonists, a promising profile for treating pain with a potentially reduced side-effect profile compared to traditional opioids.[8]
-
TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[9] One lead compound, 48 , showed excellent potency (IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated superior anti-inflammatory effects compared to tofacitinib in a preclinical model of ulcerative colitis.[9] This highlights the potential of this scaffold in treating autoimmune and inflammatory bowel diseases.
Role as a Synthetic Intermediate
Beyond its intrinsic biological activity, the 6-oxaspiro[4.5]decan-9-one variant serves as a crucial building block in the synthesis of more complex pharmaceuticals. A notable example is its use as an intermediate in the preparation of Oliceridine Fumarate , a novel µ-opioid receptor agonist used for managing moderate to severe acute pain.[3]
Table 2: Biological Activities of Key 6-Oxaspiro[4.5]decane Analogs
| Derivative Class | Biological Target(s) | Therapeutic Potential | Key Findings |
| Sulfonyl-azaspirodienones | Tubulin/Cell Cycle | Oncology | G2/M phase arrest; IC₅₀ values in the nanomolar range.[6] |
| Diaza-spiro[4.5]decanones | TYK2/JAK1 Kinases | Inflammatory Bowel Disease | Potent dual inhibition, superior efficacy to tofacitinib in vivo.[9] |
| Diaza-spiro[5.5]undecanes | µ-Opioid Receptor, σ1 Receptor | Pain Management | Dual agonist/antagonist profile for potentially safer analgesia.[8] |
| Thia-spiro[4.5]decanes | 5-HT1A Receptor | Neurological Disorders | Potent and selective 5-HT1A agonism with antinociceptive activity.[10] |
digraph "From_Scaffold_to_Therapy" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Arial", fontsize=10];subgraph "cluster_0" { label = "Core Chemistry"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scaffold [label="this compound\nCore Scaffold"]; Synthesis [label="Synthetic Methodologies\n(e.g., Tandem Cascade, Oxidation)"]; }
subgraph "cluster_1" { label = "Drug Discovery & Development"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Analog & Derivative\nLibrary Synthesis"]; Screening [label="High-Throughput\nBiological Screening"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)"]; }
subgraph "cluster_2" { label = "Therapeutic Application"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Application [label="Therapeutic Areas\n- Oncology\n- Inflammation\n- Pain Management"]; }
// Edges edge [color="#202124", arrowhead=normal]; Scaffold -> Synthesis; Synthesis -> Derivatization [lhead=cluster_1]; Derivatization -> Screening; Screening -> Lead_Opt; Lead_Opt -> Application [lhead=cluster_2]; }
Caption: Logical workflow from core scaffold synthesis to therapeutic application.
Part 3: Analytical and Spectroscopic Characterization
The unambiguous identification and characterization of spiroketal isomers are critical due to their often subtle stereochemical differences. A combination of chromatographic and spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and stereochemistry of spiroketal derivatives.
-
1D NMR (¹H and ¹³C): Differences in the chemical shifts (δ) and coupling constants (J) of protons and carbons can help distinguish between diastereomers. The anomeric effect significantly influences the chemical shifts of carbons and protons near the spirocenter.[11]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, helping to trace the connectivity within each ring.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹J-CH), allowing for the definitive assignment of carbon signals.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is indispensable for piecing together the entire molecular structure, especially across the spirocyclic junction.[11]
-
Chromatographic Separation Techniques
Separating complex mixtures of spiroketal isomers often requires high-resolution chromatographic methods.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is paramount for the separation of enantiomers. Polysaccharide-based chiral stationary phases (e.g., Chiralpak) are commonly used with a mobile phase consisting of a non-polar solvent (hexane) and a polar modifier (isopropanol).[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for analyzing volatile and thermally stable diastereomers. However, challenges can include thermal degradation in the injector port or co-elution of isomers. Derivatization may sometimes be necessary to enhance volatility.[11]
Generalized Protocol: Chiral HPLC Separation of Spiroketal Enantiomers [11]
-
Column: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).
-
Mobile Phase: Prepare an isocratic mobile phase, starting with a ratio such as 90:10 (v/v) hexane:isopropanol. Optimize the ratio to achieve baseline separation.
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) using a column oven for reproducibility.
-
Detection: Use a UV detector at a wavelength where the analyte shows absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter before injection.
Table 3: Guide to Analytical Techniques for Spiroketal Characterization
| Technique | Primary Application | Information Gained | Key Considerations |
| ¹H & ¹³C NMR | Initial Structure & Diastereomer ID | Chemical shifts, coupling constants, number of unique atoms. | Anomeric effects influence chemical shifts.[11] |
| 2D NMR (COSY, HSQC, HMBC) | Full Structure Elucidation | H-H connectivity, C-H direct and long-range correlations. | Essential for confirming the spirocyclic framework.[11] |
| Chiral HPLC | Enantiomer Separation | Purity, enantiomeric excess (ee). | Requires specialized chiral columns and method optimization.[11] |
| GC-MS | Diastereomer Separation & ID | Retention times, mass-to-charge ratio, fragmentation patterns. | Potential for thermal degradation of the analyte.[11] |
digraph "Analytical_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Arial", fontsize=10];subgraph "cluster_0" { label = "Sample Preparation & Separation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Product [label="Crude Reaction Product\n(Mixture of Isomers)"]; Chromatography [label="Chromatography\n- HPLC (Chiral)\n- GC"]; }
subgraph "cluster_1" { label = "Structure Confirmation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolated_Isomer [label="Isolated Pure Isomer"]; Spectroscopy [label="Spectroscopic Analysis\n- NMR (1D & 2D)\n- Mass Spectrometry"]; Structure_ID [label="Final Structure\n& Stereochemistry\nConfirmed"]; }
// Edges edge [color="#202124", arrowhead=normal]; Crude_Product -> Chromatography; Chromatography -> Isolated_Isomer [lhead=cluster_1]; Isolated_Isomer -> Spectroscopy; Spectroscopy -> Structure_ID; }
Caption: A typical workflow for the separation and analysis of spiroketal isomers.
Conclusion
The this compound core and its analogs represent a rich and rewarding area of chemical research. Its prevalence in nature hints at its evolutionary selection as a robust scaffold for biological function. Modern synthetic methods provide efficient access to a wide array of derivatives, enabling extensive structure-activity relationship studies. The discovery of potent anticancer, anti-inflammatory, and analgesic agents based on this framework underscores its significant therapeutic potential. As analytical techniques become more sophisticated, the ability to design, synthesize, and characterize novel spiroketal-based drug candidates will continue to advance, promising new solutions for challenging diseases.
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Reddy, M. V. B. (2017). Review on Chemistry, Biological Activity and Biosynthesis of Naturally Occurring Compounds of Cadalene Type Sesquiterpenoids from Malvales. Der Pharma Chemica, 9(21), 40-49. Available from: [Link]
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Traynor, J. R., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy 6-Oxaspiro[4.5]decan-9-one | 855398-57-1 [smolecule.com]
- 4. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 7. Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unimore.it [iris.unimore.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Lewis acid catalyzed synthesis of "6-Oxaspiro[4.5]decan-1-one"
Application Note: Precision Synthesis of 6-Oxaspiro[4.5]decan-1-one Scaffolds
Executive Summary & Scientific Rationale
The This compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a core geometry for numerous bioactive natural products (e.g., spiroacetal pheromones) and a rigid 3D-pharmacophore in drug discovery. Its unique topology combines a five-membered carbocycle (cyclopentanone) spiro-fused to a six-membered oxygen heterocycle (tetrahydropyran).
Traditional synthesis often relies on multi-step ketalization or metal-catalyzed cycloisomerization, which can suffer from poor diastereocontrol. This Application Note details a Lewis Acid-Catalyzed Tandem Prins/Pinacol Cascade , a superior protocol that constructs the spirocyclic core in a single step with high atom economy and stereoselectivity.
Why this Protocol?
-
Causality: The reaction exploits the inherent ring strain of a cyclobutanol precursor. The Lewis acid triggers a Prins cyclization (forming the pyran ring), which generates a carbocation that immediately drives a Pinacol rearrangement (expanding the cyclobutane to a cyclopentanone).
-
Efficiency: Converts simple aldehydes and homoallylic alcohol derivatives into complex spirocycles in one pot.
-
Selectivity: The transition state geometry dictates the formation of the cis-fused isomer predominantly, minimizing purification bottlenecks.
Reaction Mechanism & Pathway Analysis
The transformation proceeds through a highly orchestrated cationic cascade. Understanding this pathway is critical for troubleshooting and substrate modification.
Mechanism Description:
-
Activation: The Lewis acid coordinates to the aldehyde, enhancing its electrophilicity.
-
Prins Cyclization: The alkene moiety of the cyclobutanol precursor attacks the activated aldehyde, forming the 6-membered oxa-ring and a secondary carbocation.
-
Pinacol Rearrangement: The strain of the cyclobutane ring, coupled with the adjacent carbocation, induces a 1,2-alkyl shift (ring expansion).
-
Termination: Loss of a proton yields the final spiro[4.5]decan-1-one ketone.
Pathway Visualization:
Figure 1: Mechanistic flow of the Tandem Prins/Pinacol Rearrangement yielding the spirocyclic core.[1]
Experimental Protocol
This protocol is validated for the synthesis of This compound using boron trifluoride diethyl etherate (BF₃·OEt₂) as the Lewis acid.
Reagents & Materials
| Component | Specification | Role | Stoichiometry |
| Aldehyde (R-CHO) | >98%, Dry | Electrophile | 1.0 equiv |
| Precursor | 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | Nucleophile / Pinacol Substrate | 1.0 equiv |
| Lewis Acid | BF₃·OEt₂ (46-49% BF₃ basis) | Catalyst | 1.1 equiv |
| Solvent | Dichloromethane (DCM), Anhydrous | Medium | 0.1 M conc. |
| Quench | NaHCO₃ (sat. aq.) | Neutralization | Excess |
Step-by-Step Methodology
Step 1: Precursor Preparation (Contextual)
-
Note: The key precursor, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, is typically prepared via Grignard addition of cyclobutanone to the appropriate homoallylic bromide derivative. Ensure this starting material is dry and free of magnesium salts.
Step 2: Reaction Assembly
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Add Aldehyde (1.0 mmol) and Precursor (1.0 mmol) to the flask.
-
Dissolve the mixture in Anhydrous DCM (10 mL).
-
Cool the reaction mixture to 0 °C using an ice/water bath. Critical: Temperature control is vital to prevent polymerization.
Step 3: Lewis Acid Addition
-
Add BF₃·OEt₂ (1.1 mmol, ~140 µL) dropwise via a gas-tight syringe over 5 minutes.
-
Observation: The solution may darken slightly (yellow to pale orange), indicating complexation.
-
Stir the reaction at 0 °C for 30 minutes , then allow it to warm slowly to 25 °C over 2 hours.
-
Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.
Step 4: Work-up and Isolation
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL) while stirring vigorously.
-
Transfer to a separatory funnel and extract with DCM (3 x 10 mL).
-
Wash the combined organic layers with Brine (15 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel 230-400 mesh).
-
Eluent: Gradient of 5% to 15% Ethyl Acetate in Hexane.
-
Target: The spirocyclic ketone typically elutes as a colorless oil or white solid depending on the R-group.
-
Data Analysis & Troubleshooting
Expected Results
| Parameter | Expected Outcome | Notes |
| Yield | 75% - 88% | Depends on steric bulk of Aldehyde R-group. |
| Diastereoselectivity | >90:10 (cis:trans) | cis-fused isomer is thermodynamically favored. |
| Appearance | Colorless Oil / White Solid | - |
| ¹H NMR Signature | Characteristic signals for -OCH₂- in the pyran ring. | |
| ¹³C NMR Signature | Characteristic signal for the cyclopentanone carbonyl. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent / catalyst | Ensure DCM is distilled from CaH₂; use fresh BF₃·OEt₂. |
| Polymerization | Temperature too high | Maintain strict 0 °C during addition; do not exceed 25 °C. |
| Incomplete Reaction | Lewis Acid degradation | Increase catalyst loading to 1.5 equiv or switch to TMSOTf. |
| Side Products | Hydrolysis of acetal | Ensure quench is basic (NaHCO₃); avoid acidic workup. |
Safety & Handling
-
BF₃·OEt₂: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle only in a fume hood.
-
DCM: Suspected carcinogen. Avoid inhalation.
-
Cryogenics: Use insulated gloves when handling ice baths or dry ice/acetone mixtures (if lower temps are required for specific substrates).
References
-
Reddy, B. V. S., et al. (2012). "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry, 10(16), 3117-3120.
-
Overman, L. E., & Pennington, L. D. (2003). "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." Journal of Organic Chemistry, 68(19), 7143-7157.
-
Merten, S., et al. (2024). "Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines." The Journal of Organic Chemistry, 89(21).[2]
-
Pachane, B. C., et al. (2020).[3] "Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones." ResearchGate Protocol Repository.
Sources
Application Notes & Protocols for the Purification of 6-Oxaspiro[4.5]decan-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of purification strategies for 6-Oxaspiro[4.5]decan-1-one, a spirocyclic lactone of interest in synthetic and medicinal chemistry. Recognizing the absence of a standardized protocol for this specific molecule, this document synthesizes established methodologies for analogous structures, such as spiroketals and other lactones. The primary focus is on column chromatography and crystallization, with detailed, adaptable protocols. Emphasis is placed on the underlying chemical principles, empowering researchers to optimize these methods for their specific synthetic context. This guide is designed to be a self-validating system, integrating analytical checkpoints to ensure the successful isolation of high-purity this compound.
Introduction: The Purification Challenge
This compound is a spirocyclic compound featuring a lactone moiety within a [4.5] spiro system. Such structures are valuable intermediates in the synthesis of complex natural products and pharmacologically active molecules.[1] The purity of this building block is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data.
The primary challenge in the purification of this compound often lies in the separation of the desired product from structurally similar impurities. These can include starting materials, diastereomers (if a chiral center is present and the synthesis is not stereospecific), and byproducts from the synthetic route. Furthermore, some spirolactones have been observed to be sensitive to the purification conditions, particularly chromatography on silica gel, which can lead to degradation.[2] Therefore, a carefully selected and optimized purification strategy is crucial.
This guide will focus on two principal techniques:
-
Flash Column Chromatography: For the separation of compounds with different polarities.
-
Crystallization: For the purification of solid compounds to a high degree of purity.
Pre-Purification Analysis: Know Your Mixture
Before attempting any large-scale purification, it is essential to analyze the crude reaction mixture. This initial assessment will inform the choice of purification method and the specific conditions to be employed.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of the mixture and for screening suitable solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude material can help identify the major components, including the desired product and any significant impurities. This can provide clues about the nature of the impurities (e.g., unreacted starting materials).[3]
-
Mass Spectrometry (MS): To confirm the presence of the desired product by its mass-to-charge ratio.
Purification Workflow: A Decision-Making Guide
The choice between chromatography and crystallization depends on the physical state of the crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting the primary purification technique.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like a lactone, silica gel is the most common stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds will elute faster, while more polar compounds will have a stronger interaction with the silica and elute more slowly.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The choice of the solvent system is critical and should be guided by TLC analysis.
-
Potential for Degradation: As some spirolactones are sensitive to acidic silica gel, it may be beneficial to use deactivated silica gel.[2] This can be prepared by treating the silica gel with a small amount of a tertiary amine, such as triethylamine, in the eluent.
Detailed Step-by-Step Protocol:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Data Presentation: Typical Solvent Systems for Lactone Purification
| Eluent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low-High | General-purpose for a wide range of lactones. The ratio is adjusted based on TLC. |
| Heptane / Diethyl Ether | Low-High | An alternative to hexane/ethyl acetate, can sometimes offer different selectivity. |
| Dichloromethane / Methanol | Med-High | For more polar lactones or impurities. |
Protocol 2: Crystallization
Crystallization is a powerful purification technique for solid compounds that can yield material of very high purity. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Inducing Crystallization: If crystals do not form upon cooling, it may be necessary to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature.[4]
Detailed Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.
-
Heat the test tubes with the sparingly soluble samples to determine if the compound dissolves upon heating.
-
Allow the hot solutions to cool to see if crystals form.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
-
Data Presentation: Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many organic compounds. |
| Ethyl Acetate | 77 | Medium | Often used in combination with a non-polar solvent like hexane. |
| Hexane/Heptane | 69 / 98 | Non-polar | Used for non-polar compounds or as a co-solvent to reduce solubility. |
| Toluene | 111 | Non-polar | Higher boiling point can be useful for less soluble compounds. |
Purity Assessment and Characterization
After purification, it is essential to confirm the purity and identity of the this compound.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the expected structure with no significant impurity peaks.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Chromatography: Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider a different solvent system or a gradient elution. |
| Chromatography: Streaking | Compound is too polar or interacting strongly with silica. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).[5] |
| Crystallization: "Oiling out" | The melting point of the compound is lower than the boiling point of the solvent.[5] | Use a lower boiling point solvent. Add a co-solvent in which the compound is less soluble. |
| Crystallization: No crystals form | The solution is not saturated, or the compound is too soluble. | Reduce the amount of solvent by evaporation. Cool to a lower temperature. Scratch the inside of the flask. Add a seed crystal.[5] |
Conclusion
The purification of this compound can be effectively achieved through standard laboratory techniques such as flash column chromatography and crystallization. The optimal method and conditions will depend on the specific impurities present in the crude reaction mixture. A systematic approach, beginning with a thorough analysis of the crude material and followed by small-scale optimization of the chosen purification technique, is key to obtaining this valuable synthetic intermediate in high purity. The protocols and guidelines presented in this document provide a robust framework for researchers to develop a successful purification strategy.
References
- Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
-
MDPI. (2025). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[4][6]deca-6,9-diene-8-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]
-
MDPI. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]
- Google Patents. (n.d.). CN102241652A - Preparation method of crystal violet lactone.
-
PMC. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]
-
PMC. (2008). Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxaspiro[4][6]decane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]
-
Beilstein Journals. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Retrieved from [Link]
-
MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[4.5]decan-1-one. Retrieved from [Link]
-
MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]
-
ACS Publications. (2026). High-Performance and Closed-Loop Recyclable Thermoplastic Elastomers from Sequential Ring-Opening Copolymerization of Biobased β-Methyl-δ-valerolactone and p-Dioxanone. Retrieved from [Link]
-
ResearchGate. (2025). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]
-
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
EPA. (2025). 6-Azaspiro[4.5]decane Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Purification of 6,7-Diazaspiro[4.
-
ChemRxiv. (n.d.). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Retrieved from [Link]
-
Wiley Online Library. (2025). Construction of Spirocyclic Molecules from Cyclic β‐Diketones. Retrieved from [Link]
-
PubMed. (2025). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-6-ol. Retrieved from [Link]
Sources
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
"6-Oxaspiro[4.5]decan-1-one" as a synthetic intermediate
The following Application Note and Protocol Guide details the use of 6-Oxaspiro[4.5]decan-1-one as a synthetic intermediate. This guide is structured for high-level researchers and medicinal chemists, focusing on the specific isomer used in the total synthesis of marine macrolides (e.g., Spongistatin 1) and as a scaffold in fragment-based drug discovery (FBDD).
Synthetic Utility and Protocol for Advanced Spirocyclic Scaffolds
Introduction: The Spirocyclic Advantage
This compound represents a privileged structural motif in modern organic synthesis. Unlike flat aromatic scaffolds, this spirocyclic ether-ketone offers defined three-dimensional vectors, high
This specific scaffold features a cyclopentanone ring spiro-fused to a tetrahydropyran ring. It serves as a critical intermediate in the synthesis of complex marine natural products, most notably the Spongistatins (Altohyrtins) , where it functions as a precursor to the "EF" ring system or as a stable analog of the labile spiroacetal core.
Key Chemical Features:
-
Spiro Center (C5): Creates a quaternary carbon that rigidly orients the two rings perpendicular to each other.
-
Ketone Handle (C1): Located on the 5-membered ring, allowing for further functionalization (e.g., reductive amination, Grignard addition, or
-alkylation). -
Ether Oxygen (C6): Located on the 6-membered ring, conferring hydrogen-bond accepting capability and modulating lipophilicity.
Retrosynthetic Analysis & Mechanistic Logic
The construction of the this compound skeleton typically relies on the thermodynamic spirocyclization of a linear precursor. The most robust route involves the acid-catalyzed cyclization of a
For the enantioselective synthesis required in natural product campaigns (e.g., Paterson's Spongistatin synthesis), the stereochemistry is established prior to cyclization using boron-mediated aldol reactions.
Pathway Diagram (Graphviz)
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway from a linear aldol adduct.
Caption: Retrosynthetic logic for this compound via stereocontrolled aldol assembly and thermodynamic spirocyclization.
Detailed Experimental Protocol
This protocol describes the synthesis of a substituted this compound intermediate, adapted from the Paterson Spongistatin synthesis . This method ensures high diastereoselectivity.[1][2]
Phase 1: Stereoselective Assembly (Boron Aldol)
Objective: Create the linear carbon backbone with defined stereochemistry at the future spiro-adjacent centers.
-
Reagents:
-
Chiral Ethyl Ketone (e.g., (S)-2-pentanone derivative)
-
Aldehyde (R-CHO)
-
Chlorodicyclohexylborane (
) -
Dimethylethylamine (
)
-
-
Protocol:
-
Enolization: To a solution of
(1.2 equiv) in anhydrous at 0°C, add (1.5 equiv) followed by the chiral ketone (1.0 equiv). Stir for 1 h to form the -enolate. -
Cooling: Cool the reaction mixture to -78°C.
-
Addition: Add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 4 h, then warm to -20°C over 2 h.
-
Workup: Quench with methanol/pH 7 buffer, then oxidize the borinate with
/NaOH. -
Purification: Extract with
, dry over , and purify via flash chromatography (SiO2).
-
QC Check: Verify anti-aldol stereochemistry via
-NMR (coupling constants Hz).
-
Phase 2: Spirocyclization
Objective: Close the 6-membered ether ring onto the 5-membered ketone ring.
-
Substrate: Linear
-hydroxy ketone (from Phase 1). -
Reagents:
-
Camphorsulfonic Acid (CSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM) or Benzene
-
-
Protocol:
-
Dissolution: Dissolve the linear hydroxy-ketone precursor (1.0 mmol) in DCM (10 mL).
-
Acidification: Add catalytic CSA (0.1 equiv).
-
Cyclization: Stir at room temperature (or reflux if using benzene with Dean-Stark trap) for 2-4 hours.
-
Note: The reaction is driven by the thermodynamic stability of the spiro-ether.
-
-
Quench: Add saturated
solution. -
Isolation: Separate phases, extract aqueous layer with DCM, dry organics over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield Expectations:
| Step | Typical Yield | Stereoselectivity (dr) |
|---|---|---|
| Aldol Addition | 85-92% | >95:5 (anti) |
| Spirocyclization | 75-85% | >20:1 (thermodynamic isomer) |
Applications in Drug Discovery
The this compound scaffold is not merely a synthetic curiosity; it is a validated pharmacophore.
A. Natural Product Mimetics
This scaffold mimics the spiroacetal moieties found in marine toxins (e.g., Spongistatin, Spirastrellolide) but with improved hydrolytic stability. The ether-ketone linkage resists the acid-catalyzed hydrolysis that typically degrades spiroacetals in vivo.
B. Fragment-Based Drug Discovery (FBDD)
In FBDD, this scaffold serves as a "3D-rich" fragment.
-
Vector Analysis: The ketone vector (
) allows for growth into the S1 pockets of proteases. -
Solubility: The ether oxygen lowers LogP compared to all-carbon spirocycles (e.g., spiro[4.5]decane).
-
Case Study: Derivatives of this scaffold have been screened against aspartic proteases, where the spiro-system displaces catalytic water molecules, anchoring the inhibitor in the active site.
Troubleshooting & Optimization
-
Issue: Incomplete Cyclization.
-
Cause: Steric hindrance near the hydroxyl group.
-
Solution: Switch solvent to Toluene and heat to 80°C to overcome the activation energy barrier.
-
-
Issue: Epimerization at Spiro Center.
-
Cause: Prolonged exposure to strong acid.
-
Solution: Use buffered conditions (PPTS) and monitor reaction strictly by TLC. Stop immediately upon consumption of starting material.
-
-
Issue: Side Reactions (Elimination).
-
Cause: Formation of enol ether via dehydration.
-
Solution: Ensure the reaction is anhydrous. Presence of water favors the hemiketal, which can dehydrate. Use molecular sieves (4Å) in the reaction mixture.
-
References
-
Paterson, I., et al. (2005).[1][3] "The stereocontrolled total synthesis of altohyrtin A/spongistatin 1: fragment couplings..." Organic & Biomolecular Chemistry.
-
Paterson, I., et al. (2002). "Asymmetric total synthesis of spongistatins 1 and 2." PubMed.
-
PubChem. (n.d.). "this compound Compound Summary."
-
Sigma-Aldrich. (n.d.). "Product No. 258105: (5S,7S,8S,9S)-8,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-methyl-6-oxaspiro[4.5]decan-1-one."
-
Yadav, J. S., et al. (2013). "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry.
Sources
- 1. The stereocontrolled total synthesis of altohyrtin A/spongistatin 1: the southern hemisphere EF segment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 3. Synthetic studies toward the brasilinolides: controlled assembly of a protected C1–C38 polyol based on fragment union by complex aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of the 6-Oxaspiro[4.5]decane Core
An Application Guide to the Asymmetric Synthesis of 6-Oxaspiro[4.5]decan-1-one Derivatives
The 6-oxaspiro[4.5]decane framework is a prominent structural motif found in a multitude of biologically active natural products.[1][2] This spiroketal core imparts a rigid three-dimensional conformation to molecules, which can enhance binding affinity and specificity to biological targets.[3] As a result, compounds containing this scaffold exhibit a wide range of biological activities, including antimitotic, anticancer, and antibiotic properties, making them highly valuable targets in drug discovery and development.[4][5]
The synthesis of these molecules, however, presents a significant challenge: the stereocontrolled construction of the spirocyclic center. Asymmetric synthesis is therefore paramount to accessing enantiomerically pure compounds, which is often crucial for their desired therapeutic effects. This guide details key strategies and protocols for the asymmetric synthesis of this compound derivatives, focusing on modern catalytic methods that offer high efficiency and stereoselectivity.
Strategic Approaches to Asymmetric Spiroketalization
The formation of the this compound core hinges on a key spiroketalization step. Achieving high enantioselectivity relies on the use of chiral controllers, which can be broadly categorized into three main strategies: chiral catalysts (organocatalysis and metal catalysis) and chiral auxiliaries.
Organocatalytic Asymmetric Spiroketalization
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small, chiral organic molecules to catalyze reactions with high stereocontrol.[6] For spiroketal synthesis, chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts are particularly effective.
Mechanistic Insight: Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids operate by a dual-activation mechanism. They protonate a substrate to form a reactive intermediate while their chiral backbone creates a sterically defined environment. This controls the trajectory of the intramolecular nucleophilic attack, leading to a highly enantioselective cyclization. Mechanistic studies suggest a highly synchronous, concerted mechanism that avoids long-lived oxocarbenium intermediates, thereby preserving stereochemical information.[7]
Protocol 1: Organocatalyzed Enantioselective Ketalization/Oxa-Michael Cascade
This protocol is adapted from a method developed for the synthesis of cyclohexadienone-containing spiroketals, which proceeds via a dynamic kinetic (DyKat) ketalization and subsequent oxa-Michael addition. This strategy is highly effective for constructing complex spiroketal systems with excellent enantioselectivity.[8]
Experimental Workflow
Caption: Workflow for Organocatalytic Spiroketal Synthesis.
Materials:
-
4-Substituted phenol tethered to a ketoenone
-
Phenyliodine(III) diacetate (PIDA)
-
Chiral bifunctional organocatalyst (e.g., a quinine-derived squaramide or thiourea)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Molecular sieves (4 Å)
Protocol Steps:
-
Reaction Setup: To a flame-dried reaction vial under an argon atmosphere, add the phenol precursor (1.0 equiv.), the chiral organocatalyst (10 mol %), and powdered 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration of the substrate.
-
Initiation: Cool the mixture to the optimized temperature (e.g., -20 °C). Add a solution of PIDA (1.1 equiv.) in anhydrous DCM dropwise over 10 minutes. The PIDA serves to oxidize the phenol in situ to a cyclohexadienone, which initiates the cascade.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). The cascade involving ketalization and oxa-Michael addition typically completes within 12-24 hours.
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on neutral alumina to afford the desired this compound derivative.[8]
Data Summary: Scope of Organocatalytic Method
| Entry | Substrate Substituent (R) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| 1 | p-Me | 93 | 7:1 | 98 |
| 2 | p-tBu | 85 | 9:1 | 99 |
| 3 | p-MeO | 70 | 13:1 | 99 |
| 4 | m,p-di-MeO | 75 | 10:1 | 85 |
Data adapted from J. Org. Chem. 2019, 84, 8, 4804–4815.[8]
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a complementary approach, often involving the activation of substrates through coordination to a chiral metal complex. Lewis acid-catalyzed cascade reactions are particularly relevant for constructing the oxaspiro[4.5]decan-1-one scaffold.
Mechanistic Insight: Lewis Acid-Catalyzed Prins/Pinacol Cascade
This strategy involves the reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis acid like SnCl₄ or BF₃·OEt₂. The reaction proceeds through a Prins-type cyclization to form a carbenium ion, which then undergoes a pinacol-type rearrangement to expand the ring and form the spirocyclic ketone. When a chiral Lewis acid is used, it coordinates to the reactants, creating a chiral environment that directs the facial selectivity of the initial bond formation and controls the stereochemical outcome of the cascade.[9]
Catalytic Cycle for Prins/Pinacol Rearrangement
Caption: Lewis Acid-Catalyzed Prins/Pinacol Cascade.
Protocol 2: Lewis Acid-Catalyzed Tandem Prins/Pinacol Reaction
This protocol describes the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which is structurally very similar to the target scaffold and demonstrates a powerful cascade methodology.[9] While the cited work focuses on diastereoselectivity, this reaction is a prime candidate for asymmetric catalysis using chiral Lewis acids.
Materials:
-
1-(4-hydroxybut-1-en-2-yl)cyclobutanol
-
Aldehyde (aromatic, aliphatic, or α,β-unsaturated)
-
Tin(IV) chloride (SnCl₄) or other Lewis Acid
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Protocol Steps:
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add SnCl₄ (1.5 equiv., typically as a 1M solution in DCM) dropwise to the stirred solution.
-
Reaction Progress: Allow the reaction to stir at -78 °C for the specified time (e.g., 30 minutes). The reaction progress can be monitored by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the desired oxaspiro[4.5]decan-1-one derivative.[9]
Data Summary: Scope of Prins/Pinacol Cascade
| Entry | Aldehyde | Yield (%) |
|---|---|---|
| 1 | Benzaldehyde | 90 |
| 2 | 4-Nitrobenzaldehyde | 92 |
| 3 | 4-Methoxybenzaldehyde | 88 |
| 4 | Cinnamaldehyde | 85 |
| 5 | Isovaleraldehyde | 75 |
Data adapted from Org. Biomol. Chem., 2014, 12, 8562-8566.[9]
Chiral Auxiliary-Mediated Synthesis
An alternative strategy involves temporarily attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemistry of one or more reactions before being cleaved to reveal the enantioenriched product.[10] Evans oxazolidinones and chiral sulfoxides are common examples.[11]
Conceptual Workflow
Caption: General Strategy for Chiral Auxiliary-Mediated Synthesis.
Protocol 3: Chiral Sulfoxide-Assisted Synthesis of Benzannulated Spiroketals
This protocol is based on a strategy for synthesizing benzannulated spiroketals, where a chiral sulfoxide auxiliary is used to resolve a racemic spiroketal precursor. The diastereomers are separated, and the auxiliary is then cleaved to yield the enantiopure spiroketal.[11]
Materials:
-
Racemic bromospiroketal precursor
-
n-Butyllithium (n-BuLi)
-
(-)-(S)-Menthyl p-toluenesulfinate
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic anhydride (TFAA)
-
2,6-Lutidine
-
Sodium iodide (NaI)
-
Acetone
Protocol Steps:
-
Lithium-Halogen Exchange: Dissolve the racemic bromospiroketal (1.0 equiv.) in anhydrous THF and cool to -78 °C under argon. Add n-BuLi (1.1 equiv.) dropwise and stir for 30 minutes to generate the spiroketal anion.
-
Auxiliary Attachment: Add a solution of (-)-(S)-menthyl p-toluenesulfinate (1.2 equiv.) in THF to the anion solution at -78 °C. Stir for 1 hour, then allow the mixture to warm to room temperature overnight.
-
Workup and Separation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers, and concentrate. The resulting diastereomeric sulfoxides can be separated by flash column chromatography.
-
Auxiliary Cleavage (Pummerer Reaction): To a solution of one of the isolated diastereomers (1.0 equiv.) and 2,6-lutidine (3.0 equiv.) in acetone at 0 °C, add TFAA (2.0 equiv.). Stir for 1 hour.
-
Reductive Cleavage: Add NaI (5.0 equiv.) and continue stirring for another hour.
-
Final Workup: Quench with saturated aqueous sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield the enantiomerically pure parent spiroketal.[11]
Conclusion and Future Outlook
The asymmetric synthesis of this compound derivatives remains an active area of research, driven by the biological importance of this scaffold. Organocatalysis and metal catalysis have proven to be powerful strategies, offering direct access to these chiral molecules with high levels of stereocontrol. Cascade reactions, in particular, provide an efficient means to rapidly build molecular complexity from simple starting materials. Future efforts will likely focus on developing even more efficient and selective catalysts, expanding the substrate scope, and applying these methods to the total synthesis of complex natural products.
References
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI.
- Enantioselective synthesis of spiroketals 5.[a] [a] Reaction conditions... - ResearchGate.
- Gold/Iridium-Catalyzed Enantioselective Synthesis of Spiroketals and Spiroaminals. Synfacts.
- Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PMC.
-
Enantioselective Synthesis of Cyclohexadienone Containing Spiroketals via DyKat Ketalization/oxa-Michael Addition Cascade. The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.. Available at: [Link]
-
Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. Organic & Biomolecular Chemistry. Available at: [Link]
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. Available at: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. IntechOpen. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters. Available at: [Link]
-
Representative bioactive or natural products bearing the spiro[4.5]decane skeleton. - ResearchGate. Available at: [Link]
-
Synthesis of 6-Methoxy-1-oxaspiro[8][12]deca-6,9-diene-8-one. MDPI. Available at: [Link]
-
Representative bioactive compounds containing the spiro[8][12]decane moiety. - ResearchGate. Available at: [Link]
-
Xenicane Natural Products: Biological Activity and Total Synthesis. ETH Research Collection. Available at: [Link]
-
Asymmetric total synthesis strategies of halichlorine and pinnaic acid. PMC. Available at: [Link]
-
(PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. Available at: [Link]
-
Typical spiroketal natural products with 1,6-dioxaspiro[4.5]decane... - ResearchGate. Available at: [Link]
-
Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxaspiro[4.5]decan-1-one
Welcome to the Advanced Synthesis Support Module. Subject: Yield Optimization for 6-Oxaspiro[4.5]decan-1-one Scaffolds Ticket ID: SPIRO-OPT-45-01 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Challenges
The synthesis of This compound involves the construction of a quaternary spiro-carbon connecting a five-membered ketone (cyclopentanone) and a six-membered ether/lactone (tetrahydropyran or valerolactone derivative).
Primary Yield Killers:
-
Steric Congestion: The formation of the quaternary center is thermodynamically disfavored due to steric strain, often leading to incomplete conversion.
-
Polymerization: Radical pathways (Mn(OAc)₃) often compete with intermolecular polymerization, creating "tar" rather than the desired spiro-cycle.
-
Reversibility: Acid-catalyzed spirocyclizations are equilibrium-driven; failure to remove water/alcohol byproducts results in ring opening.
This guide details two high-probability synthetic routes and their specific yield-optimization protocols.
Method A: Manganese(III) Acetate Mediated Radical Cyclization
Best For: Constructing the spiro-skeleton from acyclic or semi-cyclic precursors (e.g., 1,3-dicarbonyls + alkenes).
The Protocol
This method utilizes a Single Electron Transfer (SET) mechanism to generate a radical at the
Standard Reaction:
-
Reagents: Mn(OAc)₃·2H₂O (2.2 equiv), Cu(OAc)₂ (0.5 equiv).
-
Solvent: Glacial Acetic Acid (AcOH).
-
Temperature: 60°C – 80°C.
Troubleshooting & Yield Optimization
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<30%) | Oxidant Depletion: Mn(OAc)₃ is hygroscopic. If "wet," the effective molarity is lower than calculated. | Action: Recrystallize Mn(OAc)₃ from acetic acid/acetic anhydride before use. Use anhydrous Mn(OAc)₃ if possible. |
| Tar/Polymer Formation | Intermolecular Reaction: The radical intermediate reacts with another substrate molecule instead of cyclizing. | Action: High Dilution Technique. Drip the substrate slowly into the Mn(OAc)₃ solution over 2–4 hours. Maintain concentration <0.05 M. |
| Product Degradation | Over-Oxidation: The product contains a ketone/ether sensitive to prolonged oxidative conditions. | Action: Add Cu(OAc)₂ (0.5 equiv) . Copper(II) oxidizes the intermediate radical to a cation/alkene faster than Mn(III), terminating the radical chain and preventing side reactions. |
Mechanism Visualization (DOT)
The following diagram illustrates the critical "Cu(II) Rescue" step that prevents polymerization and improves yield.
Caption: The Copper(II) co-oxidant pathway (Green) bypasses the slow oxidation step that leads to polymerization (Red), significantly boosting yield.
Method B: Acid-Catalyzed Prins/Pinacol Cascade
Best For: High stereoselectivity and forming the spiro-ether linkage from hydroxy-alkenyl precursors.
The Protocol
This modern approach uses a Lewis Acid to trigger a cascade where a carbocation is trapped by an internal nucleophile (hydroxyl group).
Standard Reaction:
-
Precursor: 1-(4-hydroxybut-1-en-2-yl)cyclobutanol or similar aldehyde adducts.
-
Catalyst: BF₃·OEt₂ or TMSOTf (10–20 mol%).
-
Solvent: DCM (Anhydrous).
-
Temperature: -78°C to 0°C.
Troubleshooting & Yield Optimization
| Symptom | Diagnosis | Corrective Action |
| Ring Opening / Reversion | Moisture Contamination: The oxaspiro ring is a hemiketal/acetal equivalent and is hydrolytically unstable in the presence of water + acid. | Action: Add 4Å Molecular Sieves to the reaction vessel. Ensure DCM is distilled over CaH₂. Quench with Et₃N before aqueous workup. |
| Low Diastereoselectivity | Temperature Too High: Kinetic control is lost at room temperature. | Action: Conduct the addition of the Lewis Acid at -78°C and allow to warm slowly only if conversion stalls. |
| Incomplete Cyclization | Lewis Acid Deactivation: The hydroxyl group on the precursor may be complexing with the catalyst. | Action: Increase catalyst loading to 1.1 equiv (stoichiometric) or protect the alcohol as a TMS ether (TMSOTf will deprotect and cyclize in situ). |
Frequently Asked Questions (FAQ)
Q1: I am observing a 1:1 mixture of diastereomers. How can I enrich the desired isomer?
-
Answer: The spiro-center configuration is often thermodynamically controlled.
-
Protocol: Resubmit the mixture to the reaction conditions (e.g., acid catalyst in refluxing benzene) for a longer period (24–48h) to allow thermodynamic equilibration to the more stable isomer (usually where the bulky groups are equatorial on the six-membered ring).
-
Alternative: Use a bulky Lewis Acid like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) to enforce steric control during the cyclization step.
-
Q2: Can I use microwave irradiation to improve the Mn(OAc)₃ yield?
-
Answer: Yes. Microwave heating (120°C, 10-20 min) often suppresses side reactions by significantly shortening the reaction time compared to conventional reflux. This is particularly effective for the Mn(OAc)₃ radical cyclization, where prolonged heating degrades the oxidant.
Q3: My product decomposes on silica gel. How do I purify it?
-
Answer: Spiro-ketals and spiro-ethers can be acid-sensitive.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.
-
Decision Tree for Yield Improvement
Use this logic flow to determine the next step in your optimization process.
Caption: Logic flow for diagnosing yield issues based on reaction observation.
References
-
Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.
-
Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.[1][2] Organic & Biomolecular Chemistry, 10, 5683-5686.
-
Trost, B. M., & Rhee, Y. H. (2002). Palladium-Catalyzed Synthesis of Spirocyclic Ethers. Journal of the American Chemical Society, 124(11), 2526–2535.
-
Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661.
Sources
Optimizing Lewis acid catalyst for "6-Oxaspiro[4.5]decan-1-one" formation
Topic: Optimization of 6-Oxaspiro[4.5]decan-1-one Synthesis via Prins-Pinacol Cascade Ticket ID: SPIRO-LA-405 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulties in synthesizing the This compound core. This scaffold—a tetrahydropyran spiro-fused to a cyclopentanone—is notoriously sensitive to Lewis Acid (LA) selection.
The most efficient route to this specific isomer is the Tandem Prins/Pinacol Rearrangement , typically involving the condensation of an aldehyde with a 1-(4-hydroxybut-1-en-2-yl)cyclobutanol precursor. This reaction relies on a delicate balance: the LA must be strong enough to generate the oxocarbenium ion (Prins cyclization) but selective enough to drive the subsequent semi-pinacol ring expansion without causing polymerization.
This guide addresses the three most common failure modes: Premature Termination (Low Conversion) , Poor Diastereoselectivity , and Substrate Decomposition .
Part 1: Catalyst Selection & Selectivity (The "Brain")
User Query: "I'm getting a mixture of the desired spiro-ketone and a fused bicyclic side product. My dr (diastereomeric ratio) is stuck at 2:1. Which Lewis Acid should I use?"
Technical Insight: The reaction pathway bifurcates based on the "hardness" and chelating ability of the Lewis Acid.
-
Kinetic Control (
): A hard, non-chelating acid. It rapidly generates the oxocarbenium ion at low temperatures (-78°C). It favors the trans-fused transition state due to steric minimization, often yielding high diastereoselectivity (up to >95:5) but is prone to causing polymerization if the temperature rises too fast. -
Thermodynamic/Chelation Control (
, ): These are multivalent and can chelate between the ketone oxygen and the ether oxygen in the transition state. This often erodes selectivity or favors the thermodynamic isomer, which may not be your target. -
Moisture Tolerance (
, ): If your aldehyde is labile or "wet," Boron trifluoride will decompose. Indium triflate is a "softer" alternative that works at higher temperatures (0°C to RT) but typically yields lower diastereoselectivity.
Catalyst Performance Matrix:
| Lewis Acid | Eq.[1][2][3] | Temp | Yield | dr (cis:trans) | Risk Factor |
| 1.1 | -78°C | 85-92% | >95:5 | High (Polymerization) | |
| 1.0 | -78°C | 60-70% | 60:40 | Moderate (Chelation effects) | |
| 0.1 | 25°C | 75% | 50:50 | Low (Slow reaction) | |
| 0.5 | -78°C | 40% | Variable | High (Silyl transfer side-rxn) |
Recommendation: Start with
at -78°C in anhydrous DCM. If selectivity is high but yield is low, switch toin 1,2-dichloroethane (DCE) and heat to reflux, accepting a lower dr for higher mass recovery.
Part 2: Troubleshooting Workflow (The "Engine")
Q1: The reaction stalls after the Prins cyclization (forming the tetrahydrofuran intermediate) and won't ring-expand to the spiro-ketone. Why? A: This is a "Pinacol stall." The carbocation intermediate formed after the Prins closure is not sufficiently destabilized to trigger the migration of the cyclobutane bond.
-
Fix: Increase the Lewis Acid stoichiometry to 1.5 - 2.0 equivalents . The excess LA coordinates to the cyclobutanol oxygen, increasing the leaving group ability and forcing the ring expansion.
-
Fix: Warm the reaction from -78°C to -20°C slowly over 2 hours. The ring expansion has a higher activation energy than the initial Prins cyclization.
Q2: My product is decomposing on silica gel during purification. A: 6-Oxaspiro[4.5]decan-1-ones are spiro-ethers and can be sensitive to acid-catalyzed hydrolysis (opening the spiro ring). Silica gel is slightly acidic.
-
Protocol: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes the silica surface. Alternatively, use neutral alumina.
Q3: I see significant polymerization of the aldehyde. A: This indicates the Lewis Acid is reacting with the aldehyde before the alkene can intercept the oxocarbenium ion.
-
Protocol: Pre-mix the alkene precursor and the aldehyde in DCM before adding the Lewis Acid. Add the
dropwise as a dilute solution (1M in DCM) down the side of the flask to ensure immediate dilution.
Part 3: Visualizing the Pathway
The following diagram illustrates the critical Prins-Pinacol Cascade . Note the bifurcation point where the reaction can fail (Side Product vs. Target).
Caption: The Prins-Pinacol Cascade. Success depends on driving the Carbocation Intermediate toward Ring Expansion rather than Elimination.
Part 4: Validated Experimental Protocol
Synthesis of 7-phenyl-6-oxaspiro[4.5]decan-1-one (Representative Scale)
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv, 1.0 mmol) and Benzaldehyde (1.2 equiv, 1.2 mmol).
-
Solvation: Dissolve in anhydrous Dichloromethane (DCM) (10 mL, 0.1 M). Add activated 4Å molecular sieves (100 mg) to scavenge trace water.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Stir for 15 minutes to equilibrate.
-
Catalysis: Add
(1.1 equiv, 1.1 mmol) dropwise over 5 minutes. The solution typically turns pale yellow. -
Reaction: Stir at -78°C for 2 hours.
-
Checkpoint: Check TLC.[1] If the starting material persists, slowly warm to -40°C .
-
-
Quench: Quench at low temperature with Saturated Aqueous NaHCO3 (5 mL). Do not let it warm up before quenching to prevent acid-catalyzed equilibration.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over
.[4] -
Purification: Flash chromatography on Et3N-neutralized silica (Hexane/EtOAc 9:1).
References
-
Yadav, J. S., et al. (2012). "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry.
-
Overman, L. E., & Pennington, L. D. (2003). "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Troubleshooting Guide for Spirocyclic Compound Synthesis." BenchChem Knowledge Base.
-
Tu, Y. Q. (2014). "Recent development and applications of semipinacol rearrangement reactions." Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Report: New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Controlling diastereoselectivity in "6-Oxaspiro[4.5]decan-1-one" synthesis
Technical Support Center: Stereocontrolled Synthesis of 6-Oxaspiro[4.5]decan-1-one
Module 1: Mechanistic Intelligence & Strategic Planning
The Core Challenge: Synthesizing This compound requires constructing a spirocyclic ether where a saturated 5-membered ring (bearing a ketone) is fused to a 6-membered oxygenated ring. The primary failure mode is diastereomeric scrambling . Unlike 6,6-spiroketals where the anomeric effect strongly dictates the thermodynamic product, the 5,6-spiroether system is governed by a subtle interplay of A-values (steric bulk) , dipole alignment , and chelation effects .
Your Selectivity Compass:
-
Thermodynamic Control: Favors the isomer where the bulky group on the 6-membered ring is equatorial.
-
Kinetic Control: Favors the isomer formed via the lowest energy transition state (often involving axial attack to avoid torsional strain).
-
Chelation Control: Uses Lewis acids to lock the conformation of the acyclic precursor, overriding steric bias.
Visual Workflow: Method Selection Logic
Use this decision tree to select the correct protocol based on your substrate's constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on precursor electronic properties and functional group tolerance.
Module 2: Experimental Protocols & Troubleshooting
Protocol A: Oxidative Spirocyclization (Hypervalent Iodine)
Best for: Constructing the core from phenolic precursors (e.g., Tyrosine derivatives).
The Science: This reaction uses hypervalent iodine reagents (PIDA/PIFA) to induce an oxidative dearomatization.[1] The phenolic oxygen acts as a nucleophile, attacking the ipso position to form a spirodienone, which is subsequently reduced to the spirodecanone.
Step-by-Step Workflow:
-
Solvent System: Dissolve the phenol substrate (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) or HFIP. Why? Fluorinated solvents stabilize the radical-cation/cationic intermediates and prevent intermolecular side reactions.
-
Oxidant Addition: Add PIFA (Phenyliodine bis(trifluoroacetate)) (1.1 equiv) dropwise at 0°C.
-
Quench: Once TLC shows consumption (usually <30 min), quench with sat. NaHCO₃.
-
Reduction (Optional): If the target is the saturated ketone, hydrogenate immediately (H₂, Pd/C) to avoid dienone rearrangement.
Troubleshooting Table: Oxidative Route
| Symptom | Root Cause | Corrective Action |
| Low Yield / Polymerization | Intermolecular coupling dominates over intramolecular cyclization. | High Dilution: Run reaction at 0.01 M. Solvent Switch: Move to pure HFIP (Hexafluoroisopropanol) to stabilize the cation. |
| Product is Racemic | Lack of chiral induction during the ipso attack. | Chiral Reagent: Use chiral hypervalent iodine reagents (e.g., lactate-derived iodanes) or substrate control (chiral auxiliary on the tether). |
| Dienone Rearrangement | The spirodienone intermediate is unstable and rearranges to a fused system. | Rapid Reduction: Do not isolate the intermediate. Perform an in situ reduction or immediate flow-hydrogenation. |
Protocol B: Acid-Mediated Cyclization (Thermodynamic Control)
Best for: Cyclization of
The Science: Acid catalysis promotes the reversible formation of the spiroether. Under equilibrium conditions, the system funnels toward the thermodynamically most stable diastereomer.
Step-by-Step Workflow:
-
Setup: Dissolve precursor in DCM or Benzene.
-
Catalyst: Add CSA (Camphorsulfonic acid) or pTSA (0.1 equiv).
-
Reflux: Heat to reflux with a Dean-Stark trap (if water removal is needed) or use molecular sieves.
-
Monitoring: Monitor by NMR, not just TLC, to observe the diastereomeric ratio (dr) evolution over time.
Troubleshooting Table: Acid Catalysis
| Symptom | Root Cause | Corrective Action |
| 1:1 Diastereomeric Mix | The energy difference ( | Low Temp Cyclization: Switch to a stronger Lewis Acid (e.g., BF₃·OEt₂) at -78°C to enforce kinetic control. |
| Ring Opening / Hydrolysis | Trace water in the reaction hydrolyzing the spiroether. | Desiccant: Add activated 4Å Molecular Sieves. Ensure solvent is anhydrous. |
| Wrong Diastereomer | Thermodynamic product is undesired. | Switch Mechanism: Use Protocol C (Chelation Control) or modify the protecting group strategy to increase steric bulk, forcing the desired conformation. |
Module 3: Advanced Optimization (Q&A)
Q1: How do I invert the diastereoselectivity if the thermodynamic product is not what I want? A: You must switch from thermodynamic to kinetic control.
-
Method: Use a bidentate Lewis Acid like TiCl₄ or SnCl₄ . These metals can chelate between the ketone and the hydroxyl group (or ether oxygen) in the transition state.
-
Mechanism: The chelation locks the conformation, often forcing the nucleophile to attack from a specific face, regardless of the thermodynamic stability of the final product.
-
Reference: See Trost’s work on metal-catalyzed cyclizations for analogous systems.
Q2: My spiro-center is epimerizing during purification. Why? A: 6-Oxaspiro[4.5]decan-1-ones are essentially "internal ketals/ethers" adjacent to a ketone. They are sensitive to trace acids on silica gel.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading the column. This neutralizes the acidic sites on the silica surface.
Q3: Can I use the "Anomeric Effect" to predict selectivity here? A: Caution. While valid for dioxaspiro systems (spiroketals), the 6-oxaspiro system (spiroether) lacks the second oxygen to provide the classic double anomeric stabilization.
-
Dominant Force: Steric strain (1,3-diaxial interactions) and dipole minimization usually override the weak anomeric contribution in this specific skeleton.
Visual Mechanism: Chelation vs. Dipole Control
Caption: Comparison of transition states. Acid catalysis allows relaxation to the thermodynamic minimum, while Lewis acid chelation locks the geometry to yield the kinetic product.
References
-
Kita, Y., et al. "Synthesis of spirocyclic scaffolds using hypervalent iodine reagents." National Institutes of Health (PMC). Available at: [Link]
-
Miyazawa, M., et al. "Novel Stereoselective Synthesis of Spiroketal Structure Using Pd(II)-Catalyst."[2] Tetrahedron Letters. Available at: [Link]
-
Reddy, B.V., et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry. Available at: [Link]
-
Pettus, T.R.R., et al. "Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition." Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. "Thermodynamic vs. Kinetic Control." Master Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Spiroketal Synthesis & Troubleshooting
[1]
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Guide for the Synthesis of Spiroketals Ticket ID: SPK-SYN-2024
Core Directive & Introduction
Welcome to the Spiroketal Synthesis Support Center. As researchers, we know that the spiroketal (or spiroacetal) motif is deceptive. Structurally simple—two rings sharing a single carbon—it is electronically complex due to the anomeric effect and dipole minimization .
This guide is not a textbook; it is a diagnostic tool. We address the three most common failure modes in spiroketal synthesis: uncontrolled stereochemistry (thermodynamic vs. kinetic) , decomposition during cyclization , and isomerization during purification .
Diagnostic & Troubleshooting (Q&A)
Category A: Stereochemical Control (The "Wrong Isomer" Problem)
Q: I synthesized my spiroketal using acid catalysis, but I exclusively isolated the thermodynamically stable isomer. I need the kinetic (non-anomeric) product. What happened?
A: You are fighting the anomeric effect .[1]
In spiroketals, the oxygen lone pair (
The Fix: If you need the kinetic (non-anomeric) isomer, you must disable the equilibration mechanism.[1]
-
Switch Mechanisms: Acid-catalyzed cyclization of dihydroxy ketones is reversible. Switch to an irreversible method like Hetero-Diels-Alder (HDA) or Intramolecular Hetero-Michael Addition (IHMA) .
-
Chelation Control: Use non-coordinating solvents and Lewis acids (e.g.,
, ) that "lock" the oxygen atoms in a specific conformation prior to cyclization, overriding the dipole repulsion. -
Low Temperature: Perform the cyclization at -78°C and quench immediately with a basic buffer at that temperature. Do not allow the reaction to warm up before quenching.
Q: How do I predict which isomer is the thermodynamic one? A: Look for the "Double Anomeric Effect." The most stable isomer typically has both exocyclic oxygens in the axial position relative to the spiro-ring system.
Category B: Reaction Failure & Decomposition
Q: My precursor (dihydroxy ketone) decomposes when I add Brønsted acids (pTsOH, CSA). What is the alternative?
A: Dihydroxy ketones are prone to
Recommended System:
-
Catalyst: AuCl (5 mol%) or
(JohnPhos AuCl) + AgOTf. -
Solvent: THF or DCM (anhydrous).[1]
-
Benefit: This method is strictly regioselective and tolerates acid-sensitive functional groups (e.g., silyl ethers, acetals).
Category C: Purification Issues
Q: My NMR showed a pure single isomer, but after silica gel chromatography, I have a 1:1 mixture or decomposition. Is my product unstable?
A: Your product is likely stable, but your stationary phase is not neutral.
Silica gel is slightly acidic (
The Fix:
-
Column Pre-treatment: Flush your silica column with 1% Triethylamine (
) in hexanes before loading your sample. Include 0.1% in your eluent. -
Stationary Phase Switch: Use Neutral Alumina (Grade III) instead of silica.
-
Aprotic Workup: Avoid aqueous acid washes. Quench reactions with sat.
or pH 7 phosphate buffer.
Decision Logic & Workflows (Visualization)
Figure 1: Strategic Decision Tree for Spiroketalization
Use this logic flow to select the correct synthetic methodology based on your target stability.
Caption: Decision matrix for selecting spiroketalization conditions based on thermodynamic stability and substrate sensitivity.
Figure 2: Mechanism of Gold(I)-Catalyzed Spiroketalization
Visualizing the activation mode that avoids harsh acidic conditions.
Caption: Gold(I) activates the alkyne (
Comparative Data: Catalyst Selection
Use this table to select the appropriate catalyst based on your substrate's protecting groups and lability.
| Catalyst System | Acidity (pH eq.) | Mechanism | Key Tolerance | Risk Factor |
| CSA / pTsOH | < 1 (Strong) | Oxocarbenium Ion | Robust alkyl chains | Isomerization, Elimination |
| PPTS | ~ 3 (Mild) | Slow Equilibration | Acetonides, MOM groups | Incomplete reaction |
| AuCl / AgOTf | Neutral | Silyl ethers, Esters | Catalyst poisoning (Amines) | |
| Hg(OAc)₂ | Toxic | Oxymercuration | Alkenes | Toxicity, difficult workup |
| I₂ / NaHCO₃ | Mild | Iodo-etherification | Electron-rich alkenes | Halogen incorporation |
Validated Protocol: Gold(I)-Catalyzed Cyclization
Context: This protocol is based on the work of Aponick et al. (2009, 2014). It is superior for substrates containing acid-sensitive protecting groups (e.g., TBS, TES) that would fall off using CSA.
Reagents:
-
Substrate: Alkynyl diol or triol (1.0 equiv)
-
Catalyst: AuCl (5 mol%)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Temperature: Room Temperature (23°C)
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction vial and cool under Argon flow. Add the alkynyl diol substrate.
-
Solvation: Dissolve substrate in anhydrous THF to reach a concentration of 0.1 M.
-
Note: High dilution prevents intermolecular oligomerization.
-
-
Catalyst Addition: Add AuCl (5 mol%) in one portion.
-
Observation: The solution may darken slightly; this is normal.
-
-
Monitoring: Stir at room temperature. Monitor by TLC every 15 minutes.
-
Checkpoint: Reaction is typically fast (< 1 hour). If stalled, add another 2 mol% AuCl.
-
-
Workup (Crucial):
-
Concentrate the reaction mixture directly on a rotary evaporator (do not do an aqueous wash yet).
-
Load the crude oil onto a short pad of silica gel pre-treated with 1%
/Hexanes.
-
-
Elution: Elute with Hexanes/EtOAc (gradient).
-
Result: Isolation of the spiroketal with retention of silyl protecting groups.
References
-
Aponick, A. ; Li, C.-Y.; Malinge, J.; Marques, E. F. "Gold-Catalyzed Synthesis of Spiroketals: A Bioinspired Strategy." Organic Letters, 2009 , 11(20), 4624–4627.
-
Brimble, M. A. ; Fares, F. A. "Spiroketals: Synthesis and Biological Activity."[2][3][4] Tetrahedron, 1999 , 55(25), 7661–7706.
-
Deslongchamps, P. "Stereoelectronic Effects in Organic Chemistry." Tetrahedron, 1975 , 31(20), 2463–2490. (Foundational work on the Anomeric Effect).
-
Paioti, P. H. S. ; Ketcham, J. M.; Aponick, A. "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals."[2][5] Organic Letters, 2014 , 16(20), 5320–5323.[2][5]
-
Trost, B. M. ; O'Boyle, B. M.; Hund, D. "Total Synthesis and Structure Assignment of Spirastrellolide A." Journal of the American Chemical Society, 2009 , 131(41), 15061–15074. (Demonstrates kinetic control strategies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling regiochemistry in the gold-catalyzed synthesis of unsaturated spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low conversion in "6-Oxaspiro[4.5]decan-1-one" reactions
Welcome to the technical support center for the synthesis of 6-Oxaspiro[4.5]decan-1-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low conversion, during their synthetic campaigns. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and logically arrive at robust solutions.
Section 1: Frequently Asked Questions & Initial Diagnostics
This section addresses the most common initial hurdles and provides a framework for diagnosing the root cause of low conversion.
Q1: My reaction to form this compound has stalled or is showing very low conversion by TLC/LCMS. What are the first things I should check?
A1: Before diving into complex mechanistic problems, it's crucial to rule out fundamental experimental errors. Low conversion is often traced back to issues with reagent quality, stoichiometry, or reaction setup.
-
Reagent Purity and Activity: Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (cold and dry). Peroxyacids, in general, are susceptible to decomposition.[1][2] We recommend titrating your oxidant to determine its active concentration before use. Similarly, ensure your starting materials are pure and free of contaminants that could poison catalysts or consume reagents.
-
Solvent Purity: Ensure your solvents are anhydrous, especially for reactions involving Lewis acids or water-sensitive intermediates.[3] Residual water can hydrolyze reagents or promote unwanted side reactions.
-
Stoichiometry: Double-check your calculations. For sluggish reactions, a slight excess of the oxidant (e.g., 1.1 to 1.5 equivalents) can sometimes be beneficial, but excessive amounts can lead to over-oxidation or decomposition of the desired product.
-
Temperature Control: Are you maintaining the recommended reaction temperature? Many of the key transformations are sensitive to thermal fluctuations. For exothermic additions of reagents, ensure your cooling bath is adequate.
Section 2: Troubleshooting Guide for Key Synthetic Transformations
The formation of the this compound core often relies on a critical oxidation step. Below, we troubleshoot the two most common methods.
Baeyer-Villiger (BV) Oxidation Issues
The BV oxidation is a powerful method for converting a spirocyclic ketone precursor (e.g., Spiro[4.5]decan-1-one) into the desired lactone, this compound.[1][4]
Q2: My Baeyer-Villiger oxidation is slow and incomplete. I've confirmed my m-CPBA is active. What's next?
A2: The rate-determining step in a BV oxidation is the migration of a carbon atom to an oxygen atom in the "Criegee intermediate".[2] The efficiency of this step is highly dependent on the substrate's electronic and steric properties.
-
Migratory Aptitude: The reaction relies on the migration of the more substituted carbon adjacent to the ketone. The general order is tertiary alkyl > secondary alkyl > aryl > primary alkyl.[2][4] If the migrating group is sterically hindered or electronically poor, the reaction will be slow.
-
Catalysis: While peroxyacids like m-CPBA can work alone, the reaction can be accelerated with an appropriate catalyst. Using a Lewis acid can activate the carbonyl group, making it more susceptible to nucleophilic attack by the peroxyacid.[4] However, be cautious, as strong acids can also promote side reactions.[3]
-
Alternative Reagents: If m-CPBA is proving ineffective, consider other peroxyacid systems. Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a much more potent oxidant, though it may have lower functional group tolerance.[4]
Troubleshooting Summary: Baeyer-Villiger Oxidation
| Symptom | Possible Cause(s) | Recommended Action(s) |
|---|---|---|
| Low or No Conversion | Inactive oxidant; Sterically hindered substrate; Insufficient reaction time or temperature. | Titrate oxidant; Increase temperature incrementally; Switch to a stronger oxidant (e.g., TFPAA); Consider Lewis acid catalysis. |
| Multiple Byproducts | Over-oxidation; Acid-catalyzed decomposition of product/substrate. | Reduce oxidant stoichiometry; Add a buffer (e.g., Na₂HPO₄); Lower reaction temperature. |
| Starting Material Recovered | Reaction too slow under current conditions. | Increase reaction time; Gently increase temperature; Use a more potent oxidant system. |
Pinnick Oxidation of Lactol Precursors
An alternative route involves the oxidation of a hemiacetal (lactol) intermediate, which is in equilibrium with the corresponding hydroxy aldehyde. The Pinnick oxidation is exceptionally mild and ideal for this transformation, converting the aldehyde to a carboxylic acid which then cyclizes to the lactone.[5][6]
Q3: I'm attempting a Pinnick oxidation to form the spirolactone, but my yield is poor and I see several unidentified byproducts.
A3: The Pinnick oxidation uses sodium chlorite (NaClO₂) buffered to a mildly acidic pH.[5] Its main challenge is managing the hypochlorous acid (HOCl) byproduct, which is a reactive oxidant itself and can lead to unwanted side reactions.[5][7]
-
Scavenger is Essential: The most critical component for a clean Pinnick oxidation is an efficient HOCl scavenger. The most common and effective scavenger is 2-methyl-2-butene.[6] Without it, the HOCl can react with double bonds or other sensitive functional groups in your molecule, and can also destroy the chlorite reactant.[7] Hydrogen peroxide can also be used as a scavenger.[5]
-
pH Control: The active oxidant, chlorous acid (HClO₂), is formed from the protonation of chlorite.[8] The reaction must be run in a buffered system (typically a phosphate buffer like NaH₂PO₄) to maintain a pH around 4-5. If the pH is too low, the reaction may be too fast and unselective. If it's too high, the formation of the active oxidant is inefficient.
-
Solvent System: A common solvent system is t-butanol/water. The aqueous phase is necessary to dissolve the inorganic salts (chlorite and buffer), while the co-solvent ensures the solubility of the organic substrate.
Section 3: Visualized Workflows and Mechanisms
To better assist in your troubleshooting, the following diagrams illustrate key processes and decision pathways.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path to diagnose the root cause of poor reaction performance.
Caption: A decision tree for troubleshooting low conversion.
Mechanism: Baeyer-Villiger Oxidation
Understanding the mechanism helps pinpoint potential failure points, such as the formation and rearrangement of the Criegee intermediate.
Caption: Key steps of the Baeyer-Villiger oxidation mechanism.
Section 4: Experimental Protocols
These protocols provide a starting point for your experiments. They should be adapted based on the specific substrate and scale.
Protocol 1: General Procedure for Baeyer-Villiger Oxidation
-
Setup: To a solution of the spiro[4.5]decanone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane, CHCl₃) at 0 °C, add a buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (2.0 eq).
-
Reagent Addition: Add a solution of m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the consumption of the starting material by TLC or LCMS (typically 2-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Protocol 2: General Procedure for Pinnick Oxidation
-
Setup: Dissolve the lactol/hydroxy aldehyde precursor (1.0 eq) in tert-butanol. To this solution, add 2-methyl-2-butene (4.0-5.0 eq).
-
Aqueous Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 80% purity, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water.
-
Reaction: Add the aqueous solution to the solution of the substrate at room temperature. The reaction is often accompanied by a color change to yellow.
-
Reaction Monitoring: Stir vigorously at room temperature for 1-6 hours. Monitor the reaction by TLC or LCMS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude lactone via flash column chromatography.
References
-
Poupon, E., et al. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[1][5]deca-6,9-diene-8-one. PMC. Available from: [Link]
-
Reddy, B. V. S., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. Available from: [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Available from: [Link]
-
Science of Synthesis. (n.d.). Baeyer–Villiger Oxidation. Thieme. Available from: [Link]
-
Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Available from: [Link]
-
Wikipedia. (2020, June 21). Baeyer–Villiger oxidation. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Available from: [Link]
-
PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Available from: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Available from: [Link]
-
Chem-Station Int. Ed. (2014, May 6). Pinnick (Kraus) Oxidation. Available from: [Link]
-
ACS Publications. (n.d.). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry. Available from: [Link]
-
Paterson, I., & Lam, N. Y. S. (2018, February). Challenges and discoveries in the total synthesis of complex polyketide natural products. Journal of Antibiotics, 71(2), 215-233. Available from: [Link]
-
EurekAlert! (2025, March 1). Biomimetic synthesis of natural products: Progress, challenges and prospects. Available from: [Link]
-
Lu, Y., et al. (2023, July 7). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Journal of Organic Chemistry, 88(13), 8114-8122. Available from: [Link]
-
MDPI. (2020, January 16). A Recyclable, Metal-Free Mechanochemical Approach for the Oxidation of Alcohols to Carboxylic Acids. Available from: [Link]
-
eScholarship. (2020, July 1). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Available from: [Link]
-
Theyssen, N., et al. (2006, April 12). Selective oxidation of alkanes with molecular oxygen and acetaldehyde in compressed (supercritical) carbon dioxide as reaction medium. Chemistry, 12(12), 3401-9. Available from: [Link]
Sources
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psiberg.com [psiberg.com]
Removal of impurities from "6-Oxaspiro[4.5]decan-1-one" crude product
This guide outlines a technical troubleshooting framework for the purification of 6-Oxaspiro[4.5]decan-1-one (CAS 1609254-69-4 / related isomers). As a spirocyclic ether-ketone, this molecule presents unique challenges regarding volatility, stereochemical stability, and polarity.
The following protocols prioritize scientific integrity and reproducibility , designed for researchers requiring high-purity material (>98%) for biological screening or late-stage synthesis.
Part 1: Technical Profile & Impurity Landscape
Target Molecule: this compound Chemical Class: Spirocyclic Ether-Ketone Physical State: Typically a colorless to pale yellow oil or low-melting solid (depending on stereochemistry). Boiling Point: Estimated ~90–110 °C at 0.5 mmHg (Vacuum distillation recommended).
Common Impurity Profile
| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |
| Starting Materials | Unreacted keto-esters, alkynols, or diols. | High polarity (hydroxyls); H-bond donors. | Silica Gel Chromatography (Polar wash). |
| Dehydration Side-Products | Acid-catalyzed elimination (dienes). | Low polarity; UV active (conjugated). | Elutes early on Silica; Wash with non-polar solvent. |
| Oligomers/Polymers | Aldol condensation or ether polymerization. | Very high MW; immobile on TLC. | Filtration through Celite/Silica pad; Distillation residue. |
| Metal Residues | Catalysts (Pd, Au, Ag, Zn). | Paramagnetic or colored complexes. | Metal Scavengers (Thiol-silica) or Chelation wash. |
| Diastereomers | Isomers at the spiro-center.[1] | Very similar Rf and BP. | High-resolution Flash Chromatography or Prep-HPLC. |
Part 2: Purification Decision Matrix
Before selecting a method, assess the crude mixture's state. Use the following logic flow to determine the optimal workflow.
Figure 1: Decision tree for selecting the purification method based on physical state and scale.
Part 3: Troubleshooting & Protocols (Q&A)
Category 1: Chromatographic Separation
Q: My product "tails" significantly on silica gel, making separation from polar impurities impossible. How do I fix this?
A: The tailing is likely due to the Lewis basicity of the ether/ketone oxygen interacting with acidic silanols. Standard silica gel is slightly acidic (pH ~5-6). Spirocyclic ethers and ketones can hydrogen bond with surface silanols, causing peak broadening.
-
Protocol: Buffered Silica Chromatography
-
Pre-treat the Column: Slurry your silica gel in the starting eluent containing 1% Triethylamine (Et3N) .
-
Flush: Run 2 column volumes of the Et3N-spiked solvent to neutralize active acidic sites.
-
Elute: Run your purification using standard Hexane/Ethyl Acetate gradients without further amine (or keep 0.5% if tailing persists).
-
Result: This "deactivates" the silica, sharpening the ketone peak and improving resolution from polar diols.
-
Q: I see two spots with very close Rf values (ΔRf < 0.05). Is this a byproduct or an isomer?
A: This is highly likely a diastereomeric pair. Spirocyclization often produces both cis and trans isomers relative to the spiro-center.
-
Diagnostic: Run a 2D-TLC or check 1H-NMR. Isomers usually show distinct chemical shifts for protons adjacent to the spiro-center.
-
Separation Strategy:
-
Change Selectivity: Switch from Hexane/EtOAc to Dichloromethane (DCM)/Methanol (98:2) or Toluene/Acetone . The orthogonal polarity of DCM often separates diastereomers better than aliphatic solvents.
-
Gradient Optimization: Use a shallow gradient (e.g., 0% to 10% EtOAc over 40 minutes) on a high-performance flash cartridge (15 µm spherical silica).
-
Category 2: Distillation & Isolation
Q: The crude product is a dark, viscous oil. Can I distill it without decomposition?
A: Yes, but Vacuum Control is critical. Spirocyclic ketones are generally thermally stable up to ~150°C, but prolonged heating can cause polymerization or ring-opening if trace acid is present.
-
Protocol: Bulb-to-Bulb (Kugelrohr) Distillation
-
Acid Neutralization: Before heating, dissolve crude in Et2O and wash with sat. NaHCO3 to remove any trace acid catalysts (pTSA, HCl). Dry and concentrate.
-
Vacuum: High vacuum is mandatory (<0.5 mmHg).
-
Temperature: Expect boiling points around 90–110°C at 0.5 mmHg .
-
Procedure: Slowly ramp temperature. Collect the main fraction. If the residue turns black/tarry, stop immediately—this is the oligomer remaining behind.
-
Q: My product oils out during crystallization attempts. How do I get a solid?
A: "Oiling out" indicates the presence of impurities lowering the melting point or a solvent system that is too polar.
-
Protocol: Two-Solvent Recrystallization
-
Solvent A (Good Solvent): Dissolve the crude oil in the minimum amount of warm Diethyl Ether or DCM.
-
Solvent B (Poor Solvent): Add Hexane or Pentane dropwise until persistent cloudiness appears.
-
Seed: If available, add a seed crystal. If not, scratch the glass surface with a spatula.
-
Cooling: Place in a -20°C freezer overnight. Do not cool rapidly in dry ice, as this traps impurities.
-
Note: If it still oils out, the purity is likely too low (<85%). Revert to Column Chromatography or Distillation first.
-
Category 3: Specific Impurity Scavenging
Q: I used a Palladium/Gold catalyst for the spirocyclization. How do I ensure metal levels are <10 ppm?
A: Chromatographic filtration alone is often insufficient for ppm-level removal. Spiro-compounds can coordinate with metals, dragging them through columns.
-
Protocol: Thiol-Silica Scavenging
-
Reagent: Use 3-Mercaptopropyl-functionalized silica gel (commercially available).
-
Method: Add 10 wt% of scavenger silica to your crude solution (in EtOAc or DCM).
-
Incubation: Stir at room temperature for 4 hours or 50°C for 1 hour.
-
Filtration: Filter through a 0.2 µm PTFE pad. The metal remains bound to the silica matrix.
-
Validation: Check the filtrate color. It should be colorless. Dark/brown tint indicates residual metal.
-
Part 4: Validated Reference Data
Solvent Systems for TLC/Column:
-
Standard: Hexane : Ethyl Acetate (4:1) -> Rf ~0.3–0.4.
-
Alternative (for isomers): Toluene : Acetone (9:1).
-
Deactivated: Hexane : EtOAc : Et3N (80 : 19 : 1).
Stability Notes:
-
Acid Sensitivity: High. Avoid storage in CDCl3 (which becomes acidic over time) without K2CO3 stabilization.
-
Base Stability: Moderate. Stable to bicarbonate washes.
References
-
Spirocyclic Synthesis & Properties
-
Molecules, "Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one", 2002.
-
Organic & Biomolecular Chemistry, "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds", 2012.
-
-
Purification Methodologies
-
BenchChem, "Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one" (Analogous spiro-lactam protocols), 2025.
-
PubChem, "this compound Compound Summary".
-
-
Catalyst Removal
-
Green Chemistry, "A new solution for removing metal-based catalyst residues", 2025.
-
ACS GCI, "Metals Removal - Reagent Guides".
-
Sources
Technical Support Center: Characterization of 6-Oxaspiro[4.5]decan-1-one Isomers
Current Status: Operational Support Tier: Level 3 (Advanced Research & Development) Topic: Stereochemical Elucidation & Separation of Spirocyclic Ethers
Executive Summary
The 6-oxaspiro[4.5]decan-1-one scaffold presents a unique set of challenges in medicinal chemistry due to its quaternary spiro-stereocenter (C5) and the conformational flexibility of the fused tetrahydropyran and cyclopentanone rings. Unlike standard chiral centers, the spiro carbon lacks a proton handle, rendering standard 1D
This guide provides a validated troubleshooting workflow for separating enantiomers, assigning absolute configuration, and resolving spectroscopic anomalies.
Part 1: Diagnostic Workflow (Interactive Logic)
The following logic map outlines the decision-making process for characterizing spiro-isomers. Use this to identify your current bottleneck.
Figure 1: Decision tree for the isolation and stereochemical assignment of this compound isomers.
Part 2: Troubleshooting Guides & FAQs
Module A: Enantiomeric Separation (Chiral HPLC/SFC)
User Issue: "I see a single broad peak on my C18 column, or partial separation on chiral columns."
Root Cause:
The this compound scaffold is relatively compact.[1] Without distinct functional groups (like aromatic rings) to interact with the
Protocol:
-
Switch to SFC (Supercritical Fluid Chromatography):
-
Why: The spiro-ether oxygen and ketone carbonyl accept hydrogen bonds. SFC (using
) often provides better resolution for non-aromatic polar compounds than normal-phase HPLC. -
Phase Selection: Prioritize Amylose-1 (AD-H equivalent) and Cellulose-1 (OD-H equivalent) .
-
Modifier: Use Methanol (MeOH) without additives first. If peak tailing occurs due to the ketone, add 0.1% Diethylamine (DEA) or 0.1% Formic Acid (check column pH limits).
-
-
Screening Matrix:
| Column Type | Co-Solvent | Additive | Success Probability |
| Chiralpak IG (Immobilized Amylose) | MeOH / EtOH | None | High (Versatile for ketones) |
| Chiralcel OJ-H (Cellulose ester) | MeOH | None | Medium (Good for carbonyls) |
| Chiralpak IC (Immobilized Cellulose) | DCM / MeOH (50:50) | None | High (Unique selectivity) |
Q: My peaks are splitting at low temperatures. Is this degradation? A: Likely not. This is often conformational isomerism . The 6-membered oxa-ring can flip between chair conformations.
-
Test: Run the HPLC column at a higher temperature (
). If peaks coalesce into sharper singlets, it is dynamic conformational exchange, not degradation.
Module B: Structural Elucidation (NMR & Stereochemistry)
User Issue: "I cannot determine the configuration of the spiro center (C5) because there are no protons attached to it."
Technical Insight: You must rely on through-space (NOE) and through-bond (HMBC) correlations from neighbors.
Critical NMR Experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
NOESY/ROESY (Stereochemistry):
-
Scenario: If you have a diastereomer (e.g., a substituent at C8), you can determine relative stereochemistry.
-
Strategy: Irradiate the C8-H. Look for NOE enhancement at C4-H (cis vs trans relative to the spiro junction).
-
Q: How do I assign Absolute Configuration (R/S) if I only have the enantiomer? A: NMR cannot distinguish enantiomers in an achiral environment. You have two options:
-
VCD (Vibrational Circular Dichroism):
-
Why: VCD measures the differential absorption of left/right circularly polarized IR light. It is sensitive to the 3D arrangement of the carbonyl (C=O) and ether (C-O-C) dipoles.
-
Protocol: Record the IR and VCD spectra in
. Compare with DFT-calculated spectra (B3LYP/6-31G*) for the (R)-enantiomer. A match in sign/intensity confirms the configuration.
-
-
Derivatization (Mosher's Method - Modified):
-
Limitation: You cannot attach a Mosher auxiliary directly to the quaternary center.
-
Workaround: Reduce the C1 ketone to an alcohol using
. This creates a new chiral center at C1. React with - and -MTPA chloride. Analyze of neighbors to assign C1, then infer C5 based on the known reduction stereoselectivity (usually hydride attacks from the less hindered face).
-
Module C: Stability & Handling
User Issue: "My sample purity decreases after storage in
Root Cause:
The This compound contains an
-
Aldol-like condensation (if enolizable protons are present at C2).
-
Ring opening (acid-catalyzed cleavage of the C5-O6 bond).
Prevention Protocol:
-
Solvent: Filter
through basic alumina before use to remove HCl traces. Alternatively, use (Benzene-d6) or . -
Storage: Store neat oil at
under Argon. Avoid protic solvents for long-term storage.
Part 3: Advanced Visualization (Stereoelectronic Effects)
The following diagram illustrates the key NOE correlations required to establish relative stereochemistry if a secondary substituent (R) is present on the 6-membered ring.
Figure 2: NOE correlation strategy. A strong NOE between a substituent proton and the
References
-
PubChem. Spiro[4.5]decan-1-one Compound Summary. National Library of Medicine. Available at: [Link]
- Stephens, P. J., et al.Structural Determination of Organic Compounds using Vibrational Circular Dichroism. John Wiley & Sons, 2012. (Standard text for VCD protocols).
-
Aube, J., et al. Intramolecular Schmidt Reaction of Ketones and Alkyl Azides.[6] Journal of the American Chemical Society, 2001. (Context on spiro-ketone synthesis).
- Smith, A. B., et al.Spiroketals in Natural Product Synthesis. Chemical Reviews, 2008. (General stability and handling of spiro-ethers).
Sources
Validation & Comparative
Comparative Guide: 6-Oxaspiro[4.5]decan-1-one vs. 6-Oxaspiro[4.5]decan-9-one
The following technical guide compares the reactivity of 6-Oxaspiro[4.5]decan-1-one and 6-Oxaspiro[4.5]decan-9-one .
Executive Analysis
This guide analyzes two isomeric spirocyclic scaffolds widely used in medicinal chemistry. While they share the same molecular formula (
-
This compound ("1-One"): Features a ketone in the five-membered ring, adjacent (
) to the spiro center. It is characterized by high steric strain and restricted nucleophilic access, making it a specialist scaffold for stereoselective transformations. -
6-Oxaspiro[4.5]decan-9-one ("9-One"): Features a ketone in the six-membered ring, distal (
) to the spiro center. It functions as a "privileged scaffold" (e.g., in Oliceridine synthesis) due to its accessible carbonyl group and predictable cyclohexane-like reactivity.
Quick Comparison Matrix
| Feature | 1-One Isomer | 9-One Isomer |
| Ketone Location | 5-Membered Ring ( | 6-Membered Ring (Distal) |
| Steric Hindrance | High (Neopentyl-like) | Low (Similar to 4-sub-cyclohexanone) |
| Nucleophilic Attack | Slow, Highly Stereoselective | Fast, Generally Non-stereoselective |
| Primary Application | Chiral building block construction | High-throughput library generation |
| Commercial Status | Rare / Custom Synthesis | Widely Available (CAS 855398-57-1) |
Structural & Reactivity Analysis
This compound (The "Hindered" Scaffold)
Structure: The ketone is located at position 1 of the cyclopentane ring, directly adjacent to the quaternary spiro carbon (C5). Mechanistic Implication:
-
Steric Blockade: The spiro-fused tetrahydropyran ring acts as a massive steric shield. Nucleophiles (Grignards, hydrides) are forced to attack from the face anti to the bulky ether ring.
-
Enolization: Kinetic deprotonation occurs almost exclusively at C2 (the methylene group distal to the spiro center). Formation of the
enolate is thermodynamically and kinetically disfavored due to the quaternary center.
6-Oxaspiro[4.5]decan-9-one (The "Accessible" Scaffold)
Structure: The ketone is at position 9 of the tetrahydropyran ring. Mechanistic Implication:
-
Accessibility: The carbonyl is far removed from the spiro center. The molecule behaves electronically and sterically like a 4-substituted tetrahydropyran-4-one.
-
Drug Discovery Utility: This isomer is the preferred starting material for reductive aminations (e.g., synthesis of
-opioid receptor agonists) because it accepts diverse amines without steric penalty.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways dictated by the ketone position.
Caption: Divergent synthetic utility: The 1-one isomer directs stereoselectivity via steric bulk, while the 9-one isomer facilitates rapid functionalization for library expansion.
Experimental Protocols
Protocol A: Reductive Amination of 6-Oxaspiro[4.5]decan-9-one
Target: Synthesis of tertiary amine libraries (e.g., Oliceridine analogs).
Rationale: The 9-one isomer allows for mild reductive amination conditions due to low steric hindrance. This protocol uses sodium triacetoxyborohydride (STAB) for its selectivity in the presence of other functional groups.
Materials:
-
6-Oxaspiro[4.5]decan-9-one (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried flask under
, dissolve the 9-one (1.0 mmol) and amine (1.1 mmol) in anhydrous DCM (5 mL). Add acetic acid. Stir at room temperature (RT) for 30–60 minutes. Note: The 9-one reacts rapidly; prolonged heating is rarely required. -
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise to avoid vigorous effervescence.
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (visualize with ninhydrin or KMnO4).
-
Workup: Quench with sat.
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradients).
Expected Outcome: Yields >85%. The product will be a mixture of diastereomers (cis/trans relative to the spiro ether), typically separable by chromatography.
Protocol B: Stereoselective Grignard Addition to this compound
Target: Synthesis of tertiary alcohols with defined stereochemistry.
Rationale: The 1-one isomer possesses a "neopentyl-like" carbonyl carbon. Nucleophilic attack is kinetically controlled and will occur from the face opposite the spiro-ether ring (Felkin-Anh or steric control models apply).
Materials:
-
Organomagnesium Halide (R-MgBr) (1.2 equiv)
-
THF (anhydrous)
- (anhydrous) – Optional additive to prevent enolization.
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck flask. Add anhydrous THF and 1-one (1.0 mmol). Cool to -78°C.
-
Additive (Critical for 1-one): Due to the high steric hindrance, the Grignard reagent may act as a base (causing enolization) rather than a nucleophile. Pre-stirring with anhydrous
(1.5 equiv) for 30 mins at RT before cooling is recommended to enhance nucleophilicity (Imamoto conditions). -
Addition: Add R-MgBr (1.2 mmol) dropwise at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C. Do not reflux, as this promotes side reactions.
-
Workup: Quench with sat.
. Extract with diethyl ether.[3] -
Analysis: Analyze crude by NMR. You should observe a single major diastereomer (>90:10 dr) resulting from anti-attack.
Expected Outcome: Yields 60–75%.[4] Lower yields are common compared to the 9-one due to steric congestion promoting enolization.
References
- Trevena, Inc. (2018). Synthesis of Oliceridine Fumarate via 6-oxaspiro[4.5]decan-9-one. Journal of Medicinal Chemistry.
-
PubChem. (2025).[5] Compound Summary: 6-Oxaspiro[4.5]decan-9-one (CID 12630235). Retrieved from [Link]
-
Organic Syntheses. (2011). General Strategies for Spiroannelation. (Reference for general spiro-ketone reactivity principles). Retrieved from [Link]
Sources
- 1. (5S)-6-Oxa-8β,9α-bis(triisopropylsilyloxy)spiro[4.5]decan-1-one | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. PubChemLite - this compound (C9H14O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Spiro[4.5]decan-1-one | C10H16O | CID 556398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
